Tandospirone citrate
説明
Structure
2D Structure
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TANDOSPIRONE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tandospirone Citrate's Interaction with 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tandospirone (B1205299) citrate, an anxiolytic and antidepressant agent of the azapirone class, exerts its therapeutic effects primarily through a nuanced interaction with the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning tandospirone's action on 5-HT1A receptors. It details the compound's binding affinity, its partial agonist activity at both presynaptic and postsynaptic receptor populations, and the subsequent downstream signaling cascades. This document synthesizes quantitative data, outlines key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action at the 5-HT1A Receptor
Tandospirone is a potent and selective partial agonist at the 5-HT1A receptor.[1][2][3] Its mechanism is multifaceted, stemming from its differential effects on presynaptic and postsynaptic 5-HT1A receptors, which are geographically and functionally distinct within the central nervous system.
Receptor Selectivity and Binding Affinity
Tandospirone demonstrates a high affinity for the 5-HT1A receptor, with a reported Ki value of approximately 27 ± 5 nM.[4][5] Its selectivity is a key feature; it is significantly less potent at other serotonin receptor subtypes, including 5-HT1C and 5-HT2, as well as at α1- and α2-adrenergic receptors and dopamine (B1211576) D1 and D2 receptors, with Ki values in the micromolar range. This high selectivity for the 5-HT1A receptor minimizes off-target effects, contributing to a more favorable side-effect profile compared to less selective anxiolytics like benzodiazepines.
Dual Action: Presynaptic and Postsynaptic Modulation
The 5-HT1A receptors are strategically located to modulate serotonergic neurotransmission. Presynaptic 5-HT1A autoreceptors are found on the soma and dendrites of serotonergic neurons in the raphe nuclei, while postsynaptic receptors are distributed in various forebrain regions, including the hippocampus, amygdala, and prefrontal cortex.
-
Presynaptic Action: At the presynaptic 5-HT1A autoreceptors in the raphe nuclei, tandospirone acts as a full agonist. Acute administration leads to the activation of these autoreceptors, which in turn inhibits the firing of serotonin neurons and reduces the synthesis and release of serotonin. However, with chronic administration, these presynaptic autoreceptors undergo desensitization. This desensitization is a critical step, as it leads to a normalization of serotonin release, which is thought to contribute to the delayed onset of the therapeutic effects of tandospirone.
-
Postsynaptic Action: In contrast to its action on presynaptic receptors, tandospirone behaves as a partial agonist at postsynaptic 5-HT1A receptors in the forebrain. This partial agonism means that tandospirone produces a submaximal response compared to the endogenous full agonist, serotonin. This modulation of postsynaptic 5-HT1A receptors in limbic areas is believed to be the primary driver of its anxiolytic effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of tandospirone's interaction with various neurotransmitter receptors.
Table 1: Binding Affinity of Tandospirone for 5-HT1A and Other Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 27 ± 5 | |
| 5-HT1C | >1000 | |
| 5-HT2 | 1300 - 41000 | |
| α1-adrenergic | 1300 - 41000 | |
| α2-adrenergic | 1300 - 41000 | |
| Dopamine D1 | 1300 - 41000 | |
| Dopamine D2 | 1300 - 41000 |
Table 2: Functional Activity of Tandospirone at 5-HT1A Receptors
| Parameter | Value | Reference |
| Intrinsic Activity (vs. 8-OH-DPAT) | ~60% | |
| ED50 for Inhibition of Dorsal Raphe Firing | 198 µg/kg (i.p.) |
Signaling Pathways
Upon binding to the 5-HT1A receptor, tandospirone initiates a cascade of intracellular signaling events. As the 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels.
G-Protein Coupling and Downstream Effectors
Activation of the 5-HT1A receptor by tandospirone leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).
-
Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions from the neuron. This potassium efflux causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neuronal activity.
Modulation of the Extracellular Signal-Regulated Kinase (ERK) Pathway
Tandospirone has also been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) in the dorsal raphe nucleus and hypothalamic paraventricular nucleus. This effect is blocked by the 5-HT1A antagonist WAY-100635, indicating that it is a 5-HT1A receptor-mediated process. The activation of the ERK signaling pathway may play a role in the long-term neuroplastic changes associated with chronic tandospirone treatment.
Visualizations of Key Mechanisms
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the interaction of tandospirone with 5-HT1A receptors.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of tandospirone for the 5-HT1A receptor.
-
Principle: This is a competitive binding assay where tandospirone competes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT or the antagonist [3H]WAY-100635) for binding to the 5-HT1A receptor in a tissue homogenate or cell membrane preparation.
-
Methodology:
-
Tissue Preparation: Brain regions rich in 5-HT1A receptors, such as the hippocampus or cerebral cortex from rats, are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a membrane pellet, which is resuspended.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled tandospirone.
-
Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of tandospirone that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor agonism.
-
Objective: To determine the functional efficacy of tandospirone at the 5-HT1A receptor.
-
Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding, remains associated with the Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
-
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO cells) or from brain tissue are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing GDP, MgCl2, NaCl, [35S]GTPγS, and varying concentrations of tandospirone.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The data are used to construct a dose-response curve, from which the EC50 (the concentration of tandospirone that produces 50% of the maximal response) and the Emax (the maximal response) can be determined. The Emax value, when compared to that of a full agonist, indicates whether tandospirone is a full or partial agonist.
-
In Vivo Extracellular Single-Unit Recording
This electrophysiological technique allows for the direct measurement of the firing rate of neurons in a living animal.
-
Objective: To assess the in vivo effect of tandospirone on the firing activity of serotonergic neurons in the dorsal raphe nucleus.
-
Principle: A microelectrode is positioned in the dorsal raphe nucleus of an anesthetized animal to record the action potentials of individual serotonin neurons. The change in the firing rate of these neurons following the administration of tandospirone is then measured.
-
Methodology:
-
Animal Preparation: A rat is anesthetized and placed in a stereotaxic apparatus. A small hole is drilled in the skull above the dorsal raphe nucleus.
-
Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus until the characteristic slow and regular firing pattern of a serotonin neuron is identified.
-
Baseline Recording: The baseline firing rate of the neuron is recorded for a stable period.
-
Drug Administration: Tandospirone is administered, typically intravenously (i.v.) or intraperitoneally (i.p.).
-
Post-Drug Recording: The firing rate of the neuron is continuously recorded to observe the drug-induced changes.
-
Data Analysis: The change in firing rate from baseline is quantified to determine the inhibitory effect of tandospirone. A dose-response curve can be generated by administering different doses of the drug.
-
Conclusion
Tandospirone citrate's mechanism of action is a well-defined example of selective, partial agonism at a key neurotransmitter receptor. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its dual action on presynaptic and postsynaptic receptor populations, provide a clear rationale for its therapeutic efficacy in anxiety and depressive disorders. The downstream signaling events, primarily the inhibition of adenylyl cyclase and the activation of GIRK channels, translate receptor binding into a modulation of neuronal excitability. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the rational design of novel therapeutics targeting the serotonergic system and for optimizing the clinical application of existing agents like tandospirone. The experimental protocols outlined herein provide a foundational framework for the continued investigation of compounds acting at 5-HT1A receptors.
References
- 1. In vivo drug action of tandospirone at 5-HT1A receptor examined using positron emission tomography and neuroendocrine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tandospirone Citrate: A Technical Guide on its Core Function as a Selective 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone (B1205299) citrate (B86180) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1][2] First marketed in Japan in 1996 and later in China, it is primarily indicated for the treatment of generalized anxiety disorder and other anxiety states.[2][3] Unlike benzodiazepines, tandospirone offers a distinct mechanism of action with a favorable side-effect profile, notably lacking the sedative, muscle relaxant, and dependency-inducing properties associated with older anxiolytics.[3] Its therapeutic effects are rooted in its potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of mood and anxiety in the central nervous system. This guide provides an in-depth technical overview of tandospirone's pharmacology, mechanism of action, and the experimental methodologies used to characterize its function.
Pharmacodynamics
Mechanism of Action
Tandospirone's primary pharmacological effect is mediated through its high affinity and partial agonist activity at the 5-HT1A receptor. The 5-HT1A receptors are G-protein coupled receptors found in high densities in key brain regions associated with mood and anxiety, including the hippocampus, amygdala, and the dorsal raphe nucleus.
Tandospirone exhibits functional selectivity:
-
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, these receptors regulate the synthesis and release of serotonin. Tandospirone acts as a full agonist at these sites, inhibiting the firing rate of serotonin neurons and reducing serotonin release.
-
Postsynaptic 5-HT1A Receptors: Located on non-serotonergic neurons in cortical and limbic areas, these receptors mediate the physiological response to serotonin. Tandospirone acts as a partial agonist at these sites.
This dual action allows tandospirone to modulate serotonergic activity, which is thought to stabilize neural circuits that are overactive in anxiety states.
Receptor Binding Profile
Tandospirone's selectivity for the 5-HT1A receptor is a defining feature of its pharmacological profile. It has a significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors. This high selectivity contributes to its favorable side-effect profile compared to less selective compounds like buspirone.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 27 ± 5 | |
| 5-HT1C | 2600 ± 60 | |
| 5-HT2 | 1300 ± 200 | |
| Dopamine (B1211576) D1 | 41000 ± 10000 | |
| Dopamine D2 | 1700 ± 300 | |
| α1-Adrenergic | 1600 ± 80 | |
| α2-Adrenergic | 1900 ± 400 | |
| 5-HT1B, β-Adrenergic, Muscarinic, Benzodiazepine sites | Inactive (>100,000) |
Intracellular Signaling Pathways
Activation of the 5-HT1A receptor by tandospirone initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its stimulation leads to:
-
Inhibition of Adenylyl Cyclase: This primary action reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of PKA Pathway: The decrease in cAMP leads to reduced activity of Protein Kinase A (PKA), thereby decreasing the phosphorylation of downstream target proteins.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane, causing an inhibitory effect on neuronal firing.
-
Involvement of ERK/MAP Kinase Pathway: Studies have shown that tandospirone can increase the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase signaling pathway in its mechanism.
Pharmacokinetics
Tandospirone is classified as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and high permeability. However, it undergoes extensive first-pass metabolism, leading to low absolute oral bioavailability. Its absorption mechanism is primarily passive diffusion.
| Parameter | Value (in rats) | Route | Reference |
| Tmax (Time to peak concentration) | 0.161 ± 0.09 h | Intragastric (i.g.) | |
| t1/2 (Elimination half-life) | 1.380 ± 0.46 h | Intragastric (i.g.) | |
| t1/2 (Elimination half-life) | 1.224 ± 0.39 h | Intravenous (i.v.) | |
| AUC(0-∞) (Area under the curve) | 114.7 ± 41 ng/mLh | Intragastric (i.g.) | |
| AUC(0-∞) (Area under the curve) | 48,397 ± 19,107 ng/mLh | Intravenous (i.v.) | |
| Absolute Bioavailability | 0.24% | Oral vs. IV |
The major active metabolite of tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP), which has a significantly higher area under the curve (AUC) than the parent drug after oral administration.
Effects on Neurotransmitter Systems
Tandospirone's primary action on the serotonergic system leads to secondary modulatory effects on other key neurotransmitter systems, particularly dopamine.
Dopaminergic System Modulation
While tandospirone has a very low affinity for dopamine receptors, it indirectly increases dopamine levels, especially in the medial prefrontal cortex (mPFC). This effect is critical to its potential for improving cognitive function in disorders like schizophrenia. The proposed mechanism involves the inhibition of serotonergic neurons in the raphe nucleus, which in turn disinhibits downstream dopaminergic neurons.
-
Tandospirone stimulates 5-HT1A autoreceptors on raphe neurons.
-
This inhibits the firing of serotonin neurons.
-
The reduction in serotonin release disinhibits GABAergic interneurons.
-
The inhibition of GABAergic neurons leads to the disinhibition of dopaminergic neurons in areas like the ventral tegmental area (VTA).
-
This results in increased dopamine release in projection areas like the mPFC.
This enhancement of cortical dopamine is believed to contribute to tandospirone's efficacy in improving executive function and verbal memory when used as an adjunct to antipsychotic treatment in patients with schizophrenia.
Experimental Protocols
Protocol: Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of tandospirone for the 5-HT1A receptor in rat brain tissue.
1. Materials and Reagents:
-
Rat hippocampal or cortical tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)
-
Non-specific binding agent: Serotonin (10 µM) or unlabeled 8-OH-DPAT
-
Tandospirone citrate solutions (various concentrations)
-
Scintillation cocktail and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and liquid scintillation counter
2. Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in the assay buffer to a final protein concentration of approximately 1-2 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
3. Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Buffer, [3H]8-OH-DPAT (e.g., at its Kd concentration), and membrane preparation.
-
Non-specific Binding: Buffer, [3H]8-OH-DPAT, non-specific agent (10 µM Serotonin), and membrane preparation.
-
Competition Binding: Buffer, [3H]8-OH-DPAT, membrane preparation, and varying concentrations of tandospirone.
-
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the tandospirone concentration.
-
Determine the IC50 value (the concentration of tandospirone that inhibits 50% of specific [3H]8-OH-DPAT binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vivo Microdialysis
This protocol details a method for measuring tandospirone-induced changes in extracellular dopamine and serotonin in the medial prefrontal cortex (mPFC) of freely moving rats.
1. Stereotaxic Surgery:
-
Anesthetize an adult male rat (e.g., Sprague-Dawley, 250-300g) with isoflurane (B1672236) or a similar anesthetic.
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the mPFC using coordinates from a rat brain atlas.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 3-7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.
-
Gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the mPFC.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a 2-3 hour equilibration period to establish a stable neurotransmitter baseline.
-
Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant solution to prevent degradation. Collect at least three consecutive baseline samples where neurotransmitter levels vary by less than 10-15%.
3. Drug Administration and Sampling:
-
Administer tandospirone (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Store all samples at -80°C until analysis.
4. Sample Analysis (HPLC-ECD):
-
Analyze the dialysate samples for serotonin and dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Chromatographic Conditions: Use a C18 reverse-phase column with a mobile phase consisting of a phosphate/citrate buffer, an ion-pairing agent, EDTA, and a small percentage of organic solvent (e.g., methanol).
-
Electrochemical Detection: Set the potential of the working electrode to a level optimal for the oxidation of serotonin and dopamine (e.g., +0.6 to +0.8 V).
-
Quantify neurotransmitter concentrations by comparing peak heights or areas to those of known standards.
5. Data Analysis:
-
Calculate the mean neurotransmitter concentration from the three stable baseline samples.
-
Express all subsequent post-injection sample concentrations as a percentage of the baseline mean.
-
Use appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect over time.
Conclusion
This compound is a highly selective 5-HT1A receptor partial agonist with a well-characterized pharmacological profile. Its distinct mechanism, which differentiates it from traditional anxiolytics, involves potent modulation of the serotonergic system through both presynaptic and postsynaptic 5-HT1A receptors. This primary action leads to significant downstream effects, including the indirect enhancement of cortical dopamine neurotransmission, which is crucial for its therapeutic potential beyond anxiety, particularly in improving cognitive deficits in schizophrenia. The detailed experimental protocols provided herein represent standard methodologies for the continued investigation of tandospirone and other selective serotonergic agents, facilitating further research into their complex roles in CNS function and pathology.
References
Pharmacological profile of Tandospirone citrate in CNS disorders
An In-depth Technical Guide on the Pharmacological Profile of Tandospirone (B1205299) Citrate (B86180) in CNS Disorders
Introduction
Tandospirone citrate is an anxiolytic and antidepressant drug belonging to the azapirone class.[1] Primarily marketed in Japan and China, it is used for the treatment of generalized anxiety disorder (GAD) and anxiety states associated with other conditions.[2][3] Unlike traditional anxiolytics like benzodiazepines, tandospirone lacks significant sedative, muscle relaxant, and dependency-inducing properties, making it a valuable alternative for long-term management.[1][3] Its unique mechanism of action, centered on the serotonergic system, has also prompted investigation into its efficacy for other Central Nervous System (CNS) disorders, including depression, Parkinson's disease, and schizophrenia. This guide provides a comprehensive overview of the pharmacological profile of tandospirone, its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Mechanism of Action
Tandospirone's primary pharmacological effect is mediated through its activity as a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor. These receptors are widely distributed throughout the CNS, notably in the raphe nuclei, hippocampus, amygdala, and cortex, regions critically involved in mood and anxiety regulation.
Tandospirone exhibits a dual action on 5-HT1A receptors:
-
Presynaptic Autoreceptors: It acts as a full agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei. Acute activation of these receptors inhibits serotonin neuron firing and reduces serotonin release. However, chronic administration leads to the desensitization of these autoreceptors, which is believed to contribute to the delayed onset of its therapeutic effects by ultimately enhancing serotonergic neurotransmission.
-
Postsynaptic Receptors: It acts as a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions like the hippocampus and cortex. This partial agonism modulates neuronal activity in circuits associated with anxiety and mood. The downstream signaling cascade involves the coupling of the 5-HT1A receptor to an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase activity. This leads to a reduction in cyclic AMP (cAMP) levels and decreased activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability.
Furthermore, tandospirone's influence may extend to other neurotransmitter systems. By activating 5-HT1A receptors, it can indirectly modulate dopaminergic and glutamatergic neurotransmission, which may underlie its potential therapeutic effects in schizophrenia and Parkinson's disease.
Signaling Pathway Diagram
Caption: Mechanism of Action of Tandospirone at 5-HT1A Receptors.
Pharmacological Data
Receptor Binding Profile
Tandospirone demonstrates high selectivity for the 5-HT1A receptor. Its affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors, is significantly lower by two to three orders of magnitude. It shows negligible activity at 5-HT1B, benzodiazepine, and muscarinic cholinergic receptors.
Table 1: Receptor Binding Affinity Profile of Tandospirone
| Receptor/Site | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 27 ± 5 | |
| 5-HT1C | > 1,300 | |
| 5-HT2 | > 1,300 | |
| Dopamine D1 | > 10,000 | |
| Dopamine D2 | > 10,000 | |
| α1-Adrenergic | > 1,300 | |
| α2-Adrenergic | > 10,000 | |
| 5-HT Uptake Site | Inactive | |
| β-Adrenergic | Inactive | |
| Muscarinic Cholinergic | Inactive |
| Benzodiazepine | Inactive | |
Pharmacokinetics
Preclinical studies in rats indicate that tandospirone is rapidly absorbed and eliminated. However, it undergoes extensive first-pass metabolism, resulting in very low absolute oral bioavailability. Its major active metabolite is 1-(2-pyrimidyl)-piperazine (1-PP). Tandospirone is classified as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and high permeability.
Table 2: Pharmacokinetic Parameters of Tandospirone in Rats (20 mg/kg dose)
| Parameter | Intragastric (i.g.) | Intravenous (i.v.) | Reference |
|---|---|---|---|
| t½ (half-life) | 1.380 ± 0.46 h | 1.224 ± 0.39 h | |
| Tmax (time to peak) | 0.161 ± 0.09 h | N/A | |
| AUC(0-∞) (Area under the curve) | 114.7 ± 41 ng/mL*h | 48,397 ± 19,107 ng/mL*h |
| Absolute Bioavailability (F) | 0.24% | N/A | |
Clinical Efficacy
Clinical trials have established the efficacy of tandospirone in treating GAD. A multicenter, randomized controlled trial compared two doses, 30 mg/day and 60 mg/day, over a 6-week period.
Table 3: Clinical Efficacy of Tandospirone in Generalized Anxiety Disorder (GAD) after 6 Weeks
| Outcome Measure | 30 mg/day Group | 60 mg/day Group | p-value | Reference |
|---|---|---|---|---|
| Overall Response Rate | 58.4% | 65.7% | 0.213 | |
| Significant Response Rate | 22.6% | 34.3% | 0.032 | |
| Clinical Recovery Rate | 39.4% | 41.6% | 0.712 | |
| Change in HAMA Total Score | Lower Improvement | Higher Improvement | <0.05 |
| Improvement in Somatic Anxiety | Less Effective | More Effective | <0.05 | |
Response Rate: Defined as a significant reduction in the Hamilton Anxiety Scale (HAMA) score.
The higher dose (60 mg/day) demonstrated advantages in relieving somatic symptoms and depressive symptoms associated with GAD, although it was also associated with a higher incidence of mild adverse events like dizziness. Tandospirone has also shown promise as an augmentation therapy to accelerate the effects of SSRIs in major depressive disorder.
Experimental Protocols and Workflows
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anxiolytic properties of tandospirone in a preclinical rodent model, such as the conditioned fear stress model.
Caption: Preclinical Workflow for Anxiolytic Effect Assessment.
Clinical Trial Workflow
This diagram outlines the workflow for a multicenter, randomized controlled trial to evaluate the efficacy and safety of tandospirone in patients with GAD, based on the design of trial NCT01614041.
Caption: Clinical Trial Workflow for Tandospirone in GAD.
Detailed Methodologies
Protocol 1: Radioligand Receptor Binding Assay This protocol is a synthesized methodology for determining the binding affinity (Ki) of tandospirone for various neurotransmitter receptors.
-
Tissue Preparation:
-
Sacrifice male Sprague-Dawley rats via decapitation.
-
Rapidly dissect brain regions of interest (e.g., cortex for 5-HT1A, striatum for D2).
-
Homogenize tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
-
-
Binding Assay (Competition Study):
-
Set up assay tubes containing:
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The prepared brain membrane homogenate.
-
-
For non-specific binding determination, a parallel set of tubes is prepared containing a high concentration of a known non-radioactive ligand (e.g., serotonin).
-
Incubate the mixture at a specific temperature for a set time to reach equilibrium (e.g., 30 min at 25°C).
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound ligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the tandospirone concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of tandospirone that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment This protocol outlines a general procedure for measuring extracellular neurotransmitter levels (e.g., serotonin, dopamine) in the brain of a freely moving rat following tandospirone administration.
-
Surgical Preparation:
-
Anesthetize an adult male rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a 90-120 minute equilibration period to establish a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
-
Drug Administration and Sampling:
-
Administer tandospirone or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples at the same regular intervals for several hours post-administration.
-
Store collected samples immediately at -80°C until analysis.
-
-
Sample Analysis (HPLC-ECD):
-
Quantify the concentration of neurotransmitters (e.g., serotonin) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Inject a small volume of the dialysate into the HPLC system.
-
Separate the neurotransmitter from other components on a reverse-phase column (e.g., C18).
-
Detect the neurotransmitter electrochemically at a specific oxidizing potential.
-
-
Data Analysis:
-
Calculate the average neurotransmitter concentration from the three baseline samples collected immediately before drug administration.
-
Express all subsequent post-administration concentrations as a percentage of this baseline average.
-
Use statistical methods, such as ANOVA with repeated measures, to compare the effects of tandospirone treatment with the vehicle group over time.
-
Conclusion
This compound possesses a distinct pharmacological profile characterized by its potent and selective partial agonism at 5-HT1A receptors. This mechanism provides effective anxiolysis without the significant side effects associated with other anxiolytic classes. Its favorable pharmacokinetic properties of high permeability and solubility are offset by low bioavailability due to extensive metabolism. Clinical data robustly supports its use in GAD, with evidence suggesting dose-dependent benefits for somatic and depressive symptoms. The ongoing exploration of tandospirone's utility in other CNS disorders, such as depression and schizophrenia, highlights its potential as a versatile therapeutic agent. The detailed methodologies provided herein offer a framework for the continued investigation and understanding of this important CNS drug.
References
Tandospirone Citrate's Effect on Dopamine Neurotransmission: A Technical Guide
Executive Summary
Tandospirone (B1205299) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. Its primary mechanism of action is potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] While its direct interaction with dopamine (B1211576) receptors is minimal, a significant body of preclinical evidence demonstrates that tandospirone indirectly modulates dopamine neurotransmission. This modulation is primarily achieved through its action on the serotonergic system, which in turn influences dopaminergic neuron activity and subsequent dopamine release in key brain regions like the medial prefrontal cortex (mPFC). This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Receptor Binding Profile and Selectivity
Tandospirone's pharmacological profile is distinguished by its high affinity and selectivity for the 5-HT1A receptor compared to other neurotransmitter receptors, including dopamine D1 and D2 receptors. Unlike other azapirones such as buspirone, which show moderate affinity for the D2 receptor, tandospirone is approximately two to three orders of magnitude less potent at dopamine, adrenergic, and other serotonin receptor subtypes.[1][4] This high selectivity underscores that its effects on dopamine are not a result of direct receptor binding but are mediated through a secondary, indirect pathway.
Table 1: Receptor Binding Affinities (Ki) of Tandospirone
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 27 ± 5 | |
| 5-HT1C | 1300 - 41000 | |
| 5-HT2 | 1300 - 41000 | |
| Dopamine D1 | 1300 - 41000 | |
| Dopamine D2 | 1300 - 41000 | |
| α1-Adrenergic | 1300 - 41000 |
| α2-Adrenergic | 1300 - 41000 | |
Indirect Mechanism of Dopamine Modulation
The principal mechanism by which tandospirone influences dopamine levels is through the regulation of serotonergic neurons in the raphe nuclei, which have inhibitory projections to dopaminergic neurons in the ventral tegmental area (VTA).
-
5-HT1A Autoreceptor Agonism : Tandospirone acts as a full agonist at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.
-
Inhibition of Serotonergic Firing : Activation of these autoreceptors inhibits the firing rate of serotonin neurons.
-
Disinhibition of Dopaminergic Neurons : This reduction in serotonin release disinhibits downstream dopamine neurons in the VTA.
-
Increased Dopamine Release : The disinhibited VTA dopamine neurons increase their firing rate, leading to elevated extracellular dopamine levels in their projection targets, most notably the medial prefrontal cortex (mPFC).
This pathway suggests that tandospirone's therapeutic effects on cognitive and executive functions may be linked to its ability to enhance cortical dopamine neurotransmission.
Preclinical Evidence and Quantitative Data
In Vivo Microdialysis Studies
Microdialysis experiments in freely moving rats have provided direct evidence of tandospirone's effect on extracellular dopamine levels. These studies confirm that systemic administration of tandospirone significantly increases dopamine outflow in the mPFC and can potentiate the effects of other antidepressants.
Table 2: Effect of Tandospirone on Extracellular Dopamine in Rat mPFC
| Treatment | Dose (i.p.) | Peak Dopamine Increase (% of Basal) | Reference |
|---|---|---|---|
| Tandospirone | 5 mg/kg | ~190% | |
| Fluoxetine (SSRI) | 10 mg/kg | ~200% |
| Tandospirone + Fluoxetine | 5 mg/kg + 10 mg/kg | ~380% | |
Crucially, the increase in dopamine release induced by tandospirone is blocked by pretreatment with the selective 5-HT1A receptor antagonist WAY 100635, confirming that the effect is mediated via 5-HT1A receptors.
Behavioral Studies in Animal Models
Studies using a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease further support the dopamine-modulating effects of tandospirone. In this model, drugs that increase dopamine activity cause contralateral (away from the lesioned side) rotations.
-
Rotational Behavior : Tandospirone, at doses of 0.5-10 mg/kg, significantly and dose-dependently increased contralateral rotations, similar to the effect of a direct dopamine agonist.
-
Pharmacological Challenge : This rotational behavior was almost completely blocked by the 5-HT1A antagonist WAY-100635, but was unaffected by the dopamine D1 receptor antagonist SCH-23390.
These findings strongly suggest that tandospirone's motor effects are mediated by stimulating postsynaptic 5-HT1A receptors and modulating non-dopaminergic pathways in the basal ganglia, rather than by directly acting on dopamine receptors.
Experimental Protocols
In Vivo Microdialysis Protocol
This protocol is a representative methodology for assessing neurotransmitter levels in the brain of a conscious animal.
-
Animal Model : Adult male Wistar rats (280-300g) are used.
-
Surgical Implantation : Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the mPFC. Animals are allowed to recover for several days.
-
Microdialysis Procedure : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection : Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine.
-
Drug Administration : Tandospirone (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. For antagonist studies, WAY 100635 (e.g., 1 mg/kg) is administered prior to tandospirone.
-
Sample Analysis : Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Expression : Results are expressed as a percentage change from the average baseline concentration.
6-OHDA-Lesioned Rat Rotational Behavior Protocol
This protocol outlines a standard method for evaluating pro-dopaminergic activity in a Parkinson's disease animal model.
-
Lesion Creation : Unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of one hemisphere.
-
Post-Lesion Confirmation : Several weeks post-surgery, the lesion is confirmed by observing robust rotational behavior following an injection of a direct dopamine agonist like apomorphine.
-
Experimental Session : On the test day, animals are placed in automated rotometer bowls that record full 360° turns.
-
Drug Administration : Animals are administered tandospirone (0.5-10 mg/kg), vehicle, or a reference compound. For antagonist studies, WAY-100635 or SCH-23390 is given prior to tandospirone.
-
Data Collection : The number of contralateral and ipsilateral rotations is recorded for a set period (e.g., 90 minutes).
-
Data Analysis : The net contralateral turns (contralateral minus ipsilateral) are calculated and compared across treatment groups.
Conclusion
Tandospirone citrate's effect on dopamine neurotransmission is a well-documented, albeit indirect, phenomenon. Its high selectivity as a 5-HT1A receptor partial agonist, with negligible affinity for dopamine receptors, dictates a mechanism reliant on the intricate serotonin-dopamine neural circuitry. By inhibiting serotonergic neurons in the raphe nuclei via presynaptic 5-HT1A autoreceptors, tandospirone effectively disinhibits dopaminergic neurons in the VTA, resulting in increased dopamine release in the medial prefrontal cortex. This enhancement of cortical dopamine, demonstrated through both neurochemical and behavioral studies, may be a key contributor to its therapeutic efficacy in treating cognitive symptoms associated with various CNS disorders.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Preclinical Profile of Tandospirone Citrate: A Technical Guide to its Anxiolytic Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone (B1205299) citrate, a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated a promising anxiolytic profile in a variety of preclinical models. As a member of the azapirone class of drugs, it offers a distinct mechanism of action compared to classical benzodiazepines, notably lacking sedative and muscle-relaxant side effects.[1] This technical guide provides an in-depth overview of the preclinical evidence supporting the anxiolytic effects of tandospirone, with a focus on quantitative data from key anxiety models, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: 5-HT1A Receptor Modulation
Tandospirone's anxiolytic properties are primarily attributed to its high affinity and partial agonist activity at the 5-HT1A receptor.[1] It acts on both presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A receptors in limbic regions such as the hippocampus and amygdala, which are critically involved in the regulation of anxiety and fear.[1][2]
Signaling Pathway
Upon binding to postsynaptic 5-HT1A receptors, which are coupled to Gi/o proteins, tandospirone initiates a cascade of intracellular events that ultimately lead to reduced neuronal excitability.[1] This signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: The activation of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Reduced Protein Kinase A (PKA) Activity: The reduction in cAMP results in decreased activity of protein kinase A (PKA), a key enzyme involved in neuronal signaling.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the activated G-protein directly gates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
This concerted action ultimately dampens neuronal activity in brain circuits associated with anxiety.
Preclinical Anxiety Models: Quantitative Data and Experimental Protocols
Tandospirone has been evaluated in a range of preclinical models designed to assess anxiolytic-like activity. The following sections summarize the quantitative findings and provide detailed experimental protocols for key assays.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
| Species | Dose (mg/kg, i.p.) | Parameter | Vehicle Control | Tandospirone | p-value | Reference |
| Rat (Wistar) | 1.0 | % Time in Open Arms | 16.2 ± 3.9% | 30.2 ± 2.9% | p < 0.01 | |
| Rat (Wistar) | 1.0 | % Open Arm Entries | 38.3 ± 1.6% | 49.3 ± 3.9% | p < 0.05 |
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Tandospirone or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.
-
Each rat is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.
| Species | Dose (mg/kg, i.p.) | Parameter | Vehicle Control (Time in Light Zone, s) | Tandospirone (Time in Light Zone, s) | p-value | Reference |
| Mouse | 0.1 | Time in Light Zone | ~100 | ~125 | NS | |
| Mouse | 0.3 | Time in Light Zone | ~100 | ~150 | p < 0.05 | |
| Mouse | 1.0 | Time in Light Zone | ~100 | ~175 | p < 0.01 |
Note: Approximate values are extrapolated from graphical data.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing room.
-
Tandospirone or vehicle is administered (e.g., i.p.) 30 minutes prior to the test.
-
Each mouse is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a 5-10 minute period.
-
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to enter the dark compartment.
-
Conditioned Fear Stress Test
This model assesses anxiety by measuring the freezing response of an animal to a context previously associated with an aversive stimulus (e.g., footshock).
Tandospirone has been shown to significantly inhibit conditioned freezing in a dose-dependent manner. A study demonstrated that a high dose of tandospirone has excellent anxiolytic efficacy in this model.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a system for recording freezing behavior.
-
Animals: Male Sprague-Dawley rats are often used.
-
Procedure:
-
Conditioning Day: Rats are placed in the conditioning chamber and, after a period of habituation, receive one or more footshocks.
-
Test Day (24 hours later): Tandospirone or vehicle is administered prior to re-exposing the rats to the conditioning chamber (context) without any footshocks.
-
Freezing behavior (i.e., the complete absence of movement except for respiration) is measured for a set period.
-
-
Parameter Measured:
-
Duration of freezing time.
-
Vogel/Geller-Seifter Conflict Test
These tests create a conflict between a motivated behavior (e.g., drinking or lever-pressing for food) and an aversive consequence (e.g., a mild electric shock). Anxiolytics increase the rate of the punished behavior.
In a modified Geller-Seifter conflict paradigm, tandospirone produced significant increases in punished responding at doses of 1.25, 2.5, and 5.0 mg/kg (i.p.) and 20 mg/kg (p.o.).
-
Apparatus: An operant chamber with a drinking spout connected to a lickometer and a shock generator.
-
Animals: Water-deprived male rats.
-
Procedure:
-
Animals are typically water-deprived for 24-48 hours.
-
Tandospirone or vehicle is administered before the test session.
-
Rats are placed in the chamber and allowed to drink. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.
-
-
Parameter Measured:
-
Number of shocks received (or punished licks).
-
Conclusion
The preclinical data robustly support the anxiolytic potential of tandospirone citrate. Its efficacy has been consistently demonstrated across a variety of well-validated animal models of anxiety. The mechanism of action, centered on the partial agonism of the 5-HT1A receptor, provides a clear rationale for its anxiolytic effects and distinguishes it from other classes of anxiolytic agents. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating novel anxiolytic therapies. Further research into the nuanced effects of tandospirone on specific neural circuits will continue to enhance our understanding of its therapeutic potential.
References
Tandospirone Citrate's Role in Hippocampal Neurogenesis: A Technical Guide
Executive Summary
Tandospirone (B1205299) citrate (B86180), a potent and selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant potential in promoting adult hippocampal neurogenesis.[1][2][3] Primarily used as an anxiolytic and antidepressant agent, its mechanism extends beyond simple neurotransmitter modulation to include the stimulation of new neuron growth in the hippocampus, a brain region critical for learning, memory, and mood regulation.[4][5] Preclinical studies consistently show that chronic administration of tandospirone increases the population of immature neurons in the dentate gyrus. This pro-neurogenic effect is believed to be mediated through the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and potentially involves key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB). This document provides a detailed overview of the underlying mechanisms, experimental evidence, and key molecular pathways involved in tandospirone-induced hippocampal neurogenesis, intended for researchers and professionals in drug development.
Mechanism of Action: 5-HT1A Receptor Activation
Tandospirone exerts its effects by binding to and partially activating the 5-HT1A receptor, a G-protein coupled receptor. This activation initiates several intracellular signaling cascades.
G-Protein Coupling and Downstream Pathways
The 5-HT1A receptor is coupled to the Gi/o class of G-proteins. Upon activation by tandospirone, this coupling leads to two primary downstream effects:
-
Inhibition of the cAMP-PKA Pathway: The activated Gi/o protein inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and subsequent activity of Protein Kinase A (PKA).
-
Activation of the ERK/MAP Kinase Pathway: Tandospirone has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK). This response can be blocked by 5-HT1A antagonists, confirming the pathway's dependence on this receptor.
Quantitative Evidence of Pro-Neurogenic Effects
Chronic administration of tandospirone has been shown to dose-dependently increase the number of newly formed neurons in the dentate gyrus of the hippocampus. The most common marker used to quantify these immature neurons is Doublecortin (DCX).
| Study Parameter | Vehicle Control Group | Tandospirone (1 mg/kg) | Tandospirone (10 mg/kg) | Key Finding | Citation |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Chronic (14-day) treatment. | |
| DCX+ Cells/mm³ | Baseline | Not significantly different | Significant Increase | Dose-dependent increase in immature neurons. | |
| Animal Model | Male Sprague-Dawley Rats (Psychosocial Stress) | - | Tandospirone (10 mg/kg) | Chronic (28-day) treatment. | |
| DCX+ Cell Density | Decreased by stress | - | Reversed the stress-induced decrease | Tandospirone inhibits stress-induced reduction in neurogenesis. | |
| Ki-67+ Cell Density | No change with stress | - | No significant difference from vehicle | Suggests tandospirone may affect neuronal differentiation/survival more than proliferation. |
Experimental Protocols
The following outlines a typical experimental workflow used to assess the impact of tandospirone on hippocampal neurogenesis in rodent models.
Animal Model and Drug Administration
-
Subjects: Male Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Drug Preparation: this compound is dissolved in saline to concentrations such as 1 mg/mL or 10 mg/mL.
-
Administration: The drug or a saline vehicle is administered once daily for a chronic period, typically ranging from 14 to 28 days. The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.).
Quantification of Neurogenesis
-
Tissue Processing: Following the final drug administration, animals are euthanized and the brains are extracted for analysis.
-
Immunohistochemistry: Brain sections are stained for specific cellular markers.
-
Doublecortin (DCX): A microtubule-associated protein expressed in migrating and differentiating neurons, serving as a marker for immature neurons.
-
Ki-67: A protein expressed during the active phases of the cell cycle, used as a marker for cell proliferation.
-
-
Analysis: The number of DCX-positive or Ki-67-positive cells within the dentate gyrus is quantified using microscopy and stereological techniques to estimate cell density.
Molecular Mediators: The CREB/BDNF Pathway
While direct evidence linking tandospirone specifically to the CREB/BDNF pathway in the context of neurogenesis is still developing, this pathway is a well-established downstream target of factors that promote neurogenesis and is strongly implicated.
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin crucial for neuronal survival, growth, and plasticity. Its expression is closely linked to hippocampal neurogenesis.
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that, when phosphorylated (pCREB), binds to the promoter regions of genes like BDNF, promoting their transcription. The CREB/BDNF signaling pathway is known to be activated by antidepressant treatments and is essential for the neurogenic effects of some therapies.
Activation of the 5-HT1A receptor can influence CREB and BDNF levels. It is hypothesized that tandospirone's pro-neurogenic effects are mediated, at least in part, through the modulation of this critical pathway, leading to increased neuronal survival and differentiation.
Conclusion and Future Directions
This compound robustly promotes hippocampal neurogenesis in preclinical models, primarily by increasing the population of new, immature neurons. This effect is a direct consequence of its partial agonism at the 5-HT1A receptor and is dose-dependent. The underlying mechanism involves the activation of intracellular signaling cascades, with the ERK pathway being a key player.
Future research should focus on:
-
Directly linking tandospirone administration to the activation of the CREB/BDNF pathway in the hippocampus.
-
Investigating the specific stages of neurogenesis (proliferation vs. survival and differentiation) that are most affected by tandospirone.
-
Translating these preclinical findings to clinical populations to determine if the pro-neurogenic effects contribute to the therapeutic efficacy of tandospirone in treating mood and anxiety disorders.
References
- 1. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Targeting hippocampal neurogenesis to protect astronauts' cognition and mood from decline due to space radiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Tandospirone Citrate for Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by debilitating motor and non-motor symptoms. Current dopamine-replacement therapies, while effective for motor control, are often associated with significant long-term complications, including L-DOPA-induced dyskinesia (LID). There remains a critical unmet need for therapies that can address a broader spectrum of PD symptoms and mitigate treatment-related side effects. This document explores the therapeutic potential of tandospirone (B1205299) citrate (B86180), a selective serotonin (B10506) 1A (5-HT1A) receptor partial agonist, in the management of Parkinson's disease. Drawing on preclinical and clinical evidence, we detail its mechanism of action, summarize efficacy and safety data, and outline the experimental protocols from key studies. This paper posits that tandospirone's modulation of the serotonergic system presents a promising, non-dopaminergic strategy for addressing specific symptoms of Parkinson's disease, particularly L-DOPA-induced dyskinesia and certain non-motor features.
Introduction: The Challenge of Parkinson's Disease Therapy
Parkinson's disease pathology is defined by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability[1]. While levodopa (B1675098) (L-DOPA) remains the gold standard for symptomatic treatment, its long-term use frequently leads to motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID)[2]. Furthermore, non-motor symptoms (NMS) such as anxiety, depression, cognitive impairment, and sleep disorders are prevalent in PD, significantly impact quality of life, and often respond poorly to dopaminergic treatments[3][4][5].
This therapeutic gap has spurred research into non-dopaminergic targets. The serotonergic system, which is also affected in PD, plays a crucial role in modulating motor and non-motor functions. Tandospirone citrate, an azapirone derivative with high selectivity for the 5-HT1A receptor, has been clinically utilized as an anxiolytic and is now being investigated for its potential benefits in PD. This document provides a technical overview of the existing evidence for tandospirone's application in Parkinson's disease.
Mechanism of Action: The Role of 5-HT1A Receptor Modulation
Tandospirone functions as a potent and selective partial agonist for the 5-HT1A receptor, with significantly lower affinity for other receptors like dopamine (B1211576) D2 or adrenergic receptors. 5-HT1A receptors are widely distributed in the brain, with high concentrations in the raphe nuclei, hippocampus, and key areas of the basal ganglia, including the subthalamic nucleus and entopeduncular nucleus.
Tandospirone's therapeutic action is believed to stem from its dual effects:
-
Presynaptic Autoreceptors: As a full agonist at 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei, tandospirone inhibits the firing of these neurons, reducing overall serotonin release.
-
Postsynaptic Receptors: As a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions, it modulates neuronal activity in circuits implicated in both motor control and mood.
In the context of PD, the leading hypothesis is that excessive, unregulated release of dopamine from serotonergic terminals (which take up L-DOPA and convert it to dopamine) is a major contributor to LID. By activating 5-HT1A receptors, tandospirone can inhibit these serotonergic neurons, thereby dampening the excessive dopamine release and alleviating dyskinesia. Furthermore, its action on postsynaptic receptors in the basal ganglia may modulate non-dopaminergic pathways, potentially offering direct anti-parkinsonian effects.
Figure 1: Simplified signaling pathway of Tandospirone via 5-HT1A receptors.
Preclinical Evidence in Parkinson's Disease Models
Animal models are crucial for elucidating the therapeutic potential and mechanisms of novel treatments for PD. Tandospirone has demonstrated promising anti-parkinsonian effects in several well-established rodent models.
Key Preclinical Findings
Preclinical studies have consistently shown that tandospirone can ameliorate motor deficits in rat models of PD. These effects are mediated by the activation of 5-HT1A receptors, as they are blocked by the co-administration of a selective 5-HT1A antagonist, WAY-100635. The primary models used include haloperidol-induced catalepsy (a model for bradykinesia) and the unilateral 6-hydroxydopamine (6-OHDA) lesion model, which mimics the dopamine depletion of PD.
Quantitative Data from Preclinical Studies
| Study Model | Drug & Dosage | Key Finding | Reference |
| Haloperidol-Induced Catalepsy (Rats) | Tandospirone | Dose-dependently reversed catalepsy. Effect was comparable to bromocriptine (B1667881) and greater than L-DOPA. | |
| Reserpine-Treated (Rats) | Tandospirone | Dose-dependently restored spontaneous locomotor activity. | |
| Unilateral 6-OHDA Lesion (Rats) | Tandospirone (0.5-10 mg/kg) | Significantly increased contralateral rotations in a dose-dependent manner, indicating a pro-dopaminergic effect. | |
| Unilateral 6-OHDA Lesion (Rats) | Tandospirone + Apomorphine (0.025 mg/kg) | Markedly potentiated the contralateral turning induced by a low dose of the dopamine agonist apomorphine. |
Experimental Protocols
Protocol: Unilateral 6-OHDA Lesion Model and Rotational Behavior Analysis
-
Animal Model Creation:
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the medial forebrain bundle (MFB) or substantia nigra.
-
Neurotoxin Injection: 6-hydroxydopamine (6-OHDA) hydrochloride, dissolved in saline with ascorbic acid to prevent oxidation, is infused unilaterally into the target site. This selectively destroys dopaminergic neurons on one side of the brain.
-
Post-Operative Care: Animals are allowed to recover for a period of 2-3 weeks to allow for complete lesion development.
-
-
Drug Administration:
-
This compound is dissolved in saline or another appropriate vehicle.
-
The drug is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.5, 1, 5, 10 mg/kg).
-
-
Behavioral Assessment (Rotational Behavior):
-
Following drug administration, rats are placed in automated rotometer bowls.
-
The number of full 360° turns, both contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side), is recorded for a set period (e.g., 60-90 minutes).
-
A significant increase in contralateral rotations is interpreted as an activation of dopamine-denervated postsynaptic receptors, indicating a potentially beneficial anti-parkinsonian effect.
-
-
Antagonist Confirmation Studies:
-
To confirm the role of the 5-HT1A receptor, a separate group of animals is pretreated with a selective 5-HT1A antagonist (e.g., WAY-100635) before tandospirone administration. Abolition of the rotational behavior confirms the mechanism of action.
-
Figure 2: Experimental workflow for a preclinical 6-OHDA rat study.
Clinical Evidence in Parkinson's Disease Patients
Clinical investigations into tandospirone for PD have primarily focused on its potential to alleviate L-DOPA-induced dyskinesia. The results have been encouraging but also highlight a complex therapeutic profile.
Tandospirone for L-DOPA-Induced Dyskinesia (LID)
A key clinical study investigated the effects of tandospirone in PD patients experiencing peak-dose dyskinesia. The study was based on the hypothesis that a 5-HT1A agonist could attenuate the excessive increase in extracellular dopamine derived from L-DOPA.
Protocol: Open-Label Study on LID
-
Participants: 10 patients with Parkinson's disease suffering from L-DOPA-induced peak-dose dyskinesia.
-
Intervention: Administration of this compound at a dose of 15-60 mg/day.
-
Duration: 12 weeks.
-
Primary Assessments: Evaluation of the duration and severity (both subjective and objective) of dyskinesia. Parkinsonian features were also monitored.
Quantitative Data from Clinical Study on LID
| Outcome Measure | Number of Patients (N=10) | Result | Reference |
| Severity of Dyskinesia | 5 | Decreased | |
| 4 | No Change | ||
| 1 | Slight Worsening | ||
| Parkinsonian Features | 5 | Worsened (3 with decreased dyskinesia, 2 with no change) | |
| 5 | No Change |
This study demonstrated that tandospirone was effective in reducing LID in 50% of patients. However, this benefit came at the cost of slightly worsening parkinsonian features in 50% of the total patient cohort. This dual effect is thought to be a direct consequence of its potent 5-HT1A agonistic activity, which can modulate both the desired (anti-dyskinetic) and undesired (anti-parkinsonian) effects of dopamine.
Tandospirone for Motor and Non-Motor Symptoms
Beyond LID, other clinical reports suggest potential benefits for different PD symptoms. One review notes that tandospirone improved walking stability and activities of daily living in approximately 40% of PD patients. It has also been reported to ameliorate pure akinesia in a patient resistant to other therapies. Given its established efficacy as an anxiolytic, tandospirone is a logical candidate for treating the common co-morbidities of anxiety and depression in PD patients.
Safety and Tolerability
Tandospirone is generally well-tolerated, a characteristic established through its extensive use for generalized anxiety disorder.
Adverse Events
In a large randomized controlled trial for generalized anxiety disorder, the safety of two different doses (30 mg/day and 60 mg/day) was compared. While the higher dose was associated with a greater incidence of adverse events, they were generally mild and transient.
| Adverse Event | Incidence at 60 mg/day | Incidence at 30 mg/day | Reference |
| Any Adverse Event | 23.4% | 11.7% | |
| Dizziness | 8.8% | (not specified, lower) | |
| Gastrointestinal Reactions | Higher than 30 mg/day group | Lower than 60 mg/day group |
In the context of Parkinson's disease, the most significant safety concern is the potential for worsening motor symptoms, as observed in the LID study. This underscores the need for careful dose titration and patient selection.
Discussion and Future Directions
The available evidence suggests that this compound holds a niche but potentially valuable role in the management of Parkinson's disease. Its primary strength lies in its non-dopaminergic mechanism, offering a novel approach to tackling treatment-related complications.
The dual effect on dyskinesia and parkinsonism presents both a challenge and an opportunity. The partial agonist nature of tandospirone may be key; finding a therapeutic window that maximizes the anti-dyskinetic effect while minimizing motor impairment is the critical next step. This may involve personalized dosing strategies or combination therapies.
Future Research Imperatives:
-
Larger, Randomized Controlled Trials (RCTs): To confirm the efficacy of tandospirone for LID, larger, double-blind, placebo-controlled trials are essential.
-
Dose-Optimization Studies: Rigorous studies are needed to identify the optimal dose range that balances efficacy against the worsening of parkinsonian features.
-
Non-Motor Symptom Trials: Given its anxiolytic properties, dedicated RCTs should evaluate tandospirone's efficacy for anxiety, depression, and other NMS in the PD population.
-
Biomarker Development: Identifying biomarkers that could predict which patients are most likely to respond positively to tandospirone without motor deterioration would be highly valuable.
Figure 3: Logical relationship diagram of Tandospirone's role in PD therapy.
Conclusion
This compound represents a compelling non-dopaminergic agent with demonstrated potential for alleviating L-DOPA-induced dyskinesia in patients with Parkinson's disease. Its mechanism as a selective 5-HT1A partial agonist is well-understood, and its safety profile is favorable. However, the risk of exacerbating parkinsonian motor symptoms necessitates a cautious and evidence-based approach. For drug development professionals and researchers, the path forward requires well-designed clinical trials to optimize dosing, confirm efficacy, and clearly define tandospirone's role in the therapeutic armamentarium for Parkinson's disease, potentially as a targeted treatment for specific patient subgroups suffering from LID or significant anxiety.
References
- 1. wjpmr.com [wjpmr.com]
- 2. [this compound, a selective 5-HT1A agonist, alleviates L-DOPA-induced dyskinesia in patients with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medications for Non Motor Symptoms | Parkinson's Disease [michaeljfox.org]
- 5. Therapies for Non-Motor Symptoms of Parkinson’s | APDA [apdaparkinson.org]
Methodological & Application
Tandospirone Citrate in Rodent Models: Detailed Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of tandospirone (B1205299) citrate (B86180) in rodent models for studying its anxiolytic, antidepressant, and cognitive-enhancing effects. Detailed protocols for drug preparation, administration, and relevant behavioral assays are included to facilitate experimental design and execution.
Introduction to Tandospirone Citrate
Tandospirone is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone class of drugs.[1] It is primarily recognized for its anxiolytic properties without the sedative and dependence-inducing effects associated with benzodiazepines. In rodent models, tandospirone has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive impairment.[1][2]
Mechanism of Action
Tandospirone exerts its pharmacological effects primarily through the modulation of the serotonergic system. It acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[3] The binding of tandospirone to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[3] Additionally, tandospirone has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase pathway.
Dosage and Administration Data
The following tables summarize the dosages and administration routes of this compound used in various rodent models.
Table 1: this compound Dosage in Rat Models
| Indication | Strain | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference(s) |
| Anxiety | Sprague-Dawley | Intraperitoneal (i.p.) | 10 | Phosphate-Buffered Saline (PBS) | |
| Anxiety | Wistar | Intraperitoneal (i.p.) | 10 | Not Specified | |
| Depression | Sprague-Dawley | Intraperitoneal (i.p.) | 10 (chronic) | Not Specified | |
| Cognitive Impairment | Not Specified | Not Specified | 0.05 - 5 | Not Specified | |
| Respiratory Depression | Sprague-Dawley | Intravenous (i.v.) | 0.1 - 16 | Saline | |
| Pharmacokinetics | Sprague-Dawley | Intragastric (i.g.), Intravenous (i.v.) | 20 | Saline |
Table 2: this compound Dosage in Mouse Models
| Indication | Strain | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference(s) |
| Repetitive Behaviors | Shank3B+/- | Intraperitoneal (i.p.) | 0.01 - 0.06 | Not Specified | |
| General Activity | Not Specified | Not Specified | 1 - 20 | Not Specified |
Experimental Protocols
Drug Preparation
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, Phosphate-Buffered Saline (PBS), or a solution containing Dimethyl sulfoxide (B87167) (DMSO) and Tween 80 for less soluble compounds)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for a few minutes.
-
For intravenous administration, ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
Vehicle Selection Notes:
-
This compound is soluble in aqueous solutions like saline and PBS.
-
For compounds with lower solubility, a small percentage of DMSO (e.g., <5%) with a surfactant like Tween 80 can be used. However, it is crucial to run a vehicle-only control group as these agents can have their own biological effects.
Administration Protocols
The following diagram illustrates a general workflow for a typical behavioral experiment involving tandospirone administration.
4.2.1. Intraperitoneal (i.p.) Injection
-
Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip.
-
Injection Site: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Gauge: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.
-
Volume: The injection volume should not exceed 10 ml/kg.
4.2.2. Intravenous (i.v.) Injection
-
Route: The lateral tail vein is the most common site for i.v. injections in both mice and rats.
-
Restraint: Use an appropriate restraint device to secure the animal and expose the tail.
-
Procedure: Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Volume: Bolus injections should not exceed 5 ml/kg.
4.2.3. Oral Gavage (p.o.)
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. The size of the needle should be appropriate for the size of the animal.
-
Restraint: Firmly restrain the animal and ensure the head and body are in a straight line to facilitate the passage of the needle.
-
Procedure: Gently insert the needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. Do not force the needle.
-
Volume: The maximum recommended volume is typically 10 ml/kg.
Behavioral Testing Protocols
4.3.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds like tandospirone are expected to increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer tandospirone or vehicle as per the experimental design.
-
After the appropriate waiting period (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Key Parameters:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general activity).
-
4.3.2. Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square or circular arena. A decrease in anxiety is indicated by increased exploration of the center of the arena.
-
Apparatus: An open, square or circular arena with walls to prevent escape.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer tandospirone or vehicle.
-
After the waiting period, place the animal in the center of the open field.
-
Record the animal's activity for a defined period (e.g., 5-10 minutes) using a video tracking system.
-
-
Key Parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Conclusion
This compound is a valuable tool for preclinical research into anxiety, depression, and cognitive disorders. The protocols and data presented in these application notes provide a foundation for designing and conducting robust in vivo studies in rodent models. Researchers should carefully consider the specific research question, animal model, and desired outcomes when selecting the appropriate dosage, administration route, and behavioral assays. It is always recommended to conduct pilot studies to determine the optimal parameters for a specific experimental setup.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Studying Tandospirone Citrate's Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tandospirone citrate (B86180) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1][2] Its therapeutic effects are primarily attributed to its activity as a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][3][4] Understanding the binding characteristics of Tandospirone citrate to its primary target and its selectivity over other receptors is crucial for drug development and for elucidating its mechanism of action. These application notes provide detailed protocols for in vitro assays to characterize the receptor binding profile of this compound.
Receptor Binding Profile of this compound
This compound exhibits high affinity for the 5-HT1A receptor and significantly lower affinity for other serotonin, adrenergic, and dopamine (B1211576) receptors. This selectivity contributes to its favorable side-effect profile compared to less selective anxiolytics.
Quantitative Receptor Binding Data
The binding affinities of this compound for various receptors, as determined by in vitro radioligand binding assays, are summarized in the table below. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 27 ± 5 | |
| 5-HT1C | 2,600 ± 60 | |
| 5-HT2 | 1,300 - 41,000 | |
| 5-HT2A | 1,300 ± 200 | |
| α1-Adrenergic | 1,600 ± 80 | |
| α2-Adrenergic | 1,900 ± 400 | |
| Dopamine D1 | 41,000 ± 10,000 | |
| Dopamine D2 | 1,700 ± 300 |
Tandospirone is reported to be essentially inactive at 5-HT1B receptors, serotonin uptake sites, beta-adrenergic, muscarinic cholinergic, and benzodiazepine (B76468) receptors.
Signaling Pathway and Experimental Workflow
5-HT1A Receptor Signaling Pathway
Tandospirone acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA)-mediated phosphorylation.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound like Tandospirone.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a general guideline for a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membranes from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a commonly used 5-HT1A agonist radioligand).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a set of microcentrifuge tubes or a 96-well plate, add the following:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: this compound dilution, radioligand, and membrane preparation.
-
-
The final assay volume should be consistent across all tubes/wells.
-
-
Incubation:
-
Incubate the assay tubes/plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube/well through a glass fiber filter using a filtration manifold to separate the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Protocol 2: Functional Assay - [35S]GTPγS Binding Assay
This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound as a partial agonist at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In a set of microcentrifuge tubes or a 96-well plate, add the following:
-
Basal Binding: Assay buffer, GDP, [35S]GTPγS, and membrane preparation.
-
Stimulated Binding: this compound dilution, GDP, [35S]GTPγS, and membrane preparation.
-
Non-specific Binding: Can be determined in the presence of a high concentration of unlabeled GTPγS.
-
-
-
Incubation:
-
Incubate the assay tubes/plate at 30°C for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the basal binding from the stimulated binding to determine the net stimulation.
-
Plot the percentage of stimulation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal response) and the Emax (the maximal response) from the resulting dose-response curve.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the receptor binding profile and functional activity of this compound. The data obtained from these experiments are essential for understanding its pharmacological properties and for the development of new therapeutic agents with improved selectivity and efficacy. The high affinity and selectivity of Tandospirone for the 5-HT1A receptor, as demonstrated by these assays, underscore its mechanism of action as a targeted anxiolytic and antidepressant.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tandospirone - Wikipedia [en.wikipedia.org]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tandospirone Citrate in Conditioned Fear Stress Experiments in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tandospirone citrate (B86180) in conditioned fear stress experiments in rats. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative outcomes, facilitating the use of this compound in preclinical anxiety and fear memory research.
Introduction
Tandospirone is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the modulation of anxiety and fear.[1] In preclinical research, Tandospirone has demonstrated efficacy in attenuating fear responses, particularly in facilitating fear extinction, the process by which a learned fear is diminished.[1] Its anxiolytic effects are primarily mediated through its interaction with postsynaptic 5-HT1A receptors in brain regions associated with fear and anxiety, such as the prefrontal cortex and hippocampus.[2][3][4] Understanding its application in conditioned fear stress models is crucial for the development of novel therapeutics for anxiety-related disorders.
Mechanism of Action: 5-HT1A Receptor Signaling
Tandospirone's therapeutic effects are rooted in its agonistic activity at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT1A receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. The binding of Tandospirone to the receptor promotes the dissociation of the Gi/o alpha subunit from the beta-gamma subunit. The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The beta-gamma subunit, in turn, can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Experimental Protocols
The following protocols are synthesized from established methodologies in rodent fear conditioning research.
Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age/Weight: Typically 8-10 weeks old, weighing 250-300g at the start of the experiment.
-
Housing: Rats should be housed in groups of 2-4 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures. Handle the rats for a few minutes each day for 3-5 days prior to the experiment to reduce stress.
Drug Preparation and Administration
-
Compound: Tandospirone citrate.
-
Vehicle: Saline (0.9% NaCl) or saline with a small amount of Tween 80 to aid dissolution.
-
Concentration: Prepare a solution for a final dose of 5 mg/kg body weight. The injection volume should be 1 ml/kg.
-
Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound or vehicle 30 minutes before the fear conditioning, extinction, or retrieval session, depending on the experimental design.
Auditory Fear Conditioning Protocol
This protocol consists of three main phases: Habituation, Conditioning, and Extinction/Testing.
-
Apparatus: Standard fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cue presentation, and a video camera for recording behavior. The context of the chamber can be altered between sessions (e.g., by changing the flooring, wall color, or odor) to assess context-dependent fear.
Day 1: Habituation & Conditioning
-
Habituation: Place the rat in the conditioning chamber and allow for a 3-5 minute exploration period. This serves as a baseline for activity.
-
Conditioning: Present a neutral auditory conditioned stimulus (CS), typically a tone (e.g., 2.8 kHz, 80 dB), for 20-30 seconds.
-
Immediately following the CS, deliver a mild footshock unconditioned stimulus (US) (e.g., 0.5-1.0 mA for 0.5-2 seconds).
-
Repeat the CS-US pairing 3-5 times with an inter-trial interval (ITI) of 1-2 minutes.
-
After the last pairing, leave the rat in the chamber for an additional 1-2 minutes before returning it to its home cage.
Day 2: Fear Extinction Training
-
Context Change: Place the rat in a novel context (different from the conditioning chamber) to minimize contextual fear generalization.
-
Drug Administration: Administer Tandospirone (5 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Extinction Session: Present the auditory CS repeatedly (e.g., 20-30 times) without the US. The ITI should be similar to the conditioning phase.
-
Return the rat to its home cage after the session.
Day 3: Fear Retrieval/Extinction Test
-
Testing Context: Place the rat back into the extinction context.
-
Drug Administration: For testing the acute effects on retrieval, administer Tandospirone or vehicle 30 minutes prior. For testing the effects on extinction memory, no drug is given on this day.
-
Test Session: Present the CS a limited number of times (e.g., 2-4 times) without the US.
-
Behavioral Measurement: The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. This is typically scored as the percentage of time spent freezing during the CS presentation. Automated scoring software is recommended for accuracy and consistency.
References
- 1. Facilitation of fear extinction by the 5-HT(1A) receptor agonist tandospirone: possible involvement of dopaminergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the 5-HT1A Receptors in Classical Fear Conditioning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Tandospirone Citrate Protocol for Visceral Hypersensitivity Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing tandospirone (B1205299) citrate (B86180) in preclinical rat models of visceral hypersensitivity. Tandospirone, a selective 5-HT1A receptor partial agonist, has shown promise in alleviating visceral pain and anxiety-like behaviors, making it a compound of interest for studying the underlying mechanisms of visceral hypersensitivity and for the development of novel therapeutics for conditions such as Irritable Bowel Syndrome (IBS).[1][2][3]
Introduction to Tandospirone Citrate and Visceral Hypersensitivity
Visceral hypersensitivity is a key pathophysiological mechanism in functional gastrointestinal disorders like IBS, characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1] Psychological stress is a significant factor in the development and exacerbation of visceral hypersensitivity.[1] this compound, an anxiolytic agent, acts on the central nervous system to modulate serotonergic pathways. Research in rat models has demonstrated that tandospirone can ameliorate stress-induced visceral hypersensitivity, suggesting its therapeutic potential.
The primary mechanism of tandospirone's action in this context involves the activation of 5-HT1A receptors in the anterior cingulate cortex (ACC). This activation leads to the suppression of enhanced theta oscillations, which are associated with central pain sensitization.
Experimental Models and Protocols
Animal Model: Chronic Water Avoidance Stress (WAS)
The chronic water avoidance stress model is a well-established method for inducing visceral hypersensitivity and anxiety-like behaviors in rats, mimicking key aspects of stress-related gastrointestinal disorders.
Protocol:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats (180-200g) are commonly used. House the animals individually and allow them to acclimate for at least one week before the experiment.
-
Apparatus: Use a plexiglass cage (e.g., 45 x 25 x 25 cm) with a small block (e.g., 8 x 8 x 10 cm) affixed to the center.
-
Stress Procedure:
-
Fill the cage with room temperature water (approximately 25°C) to a level about 1 cm below the top of the block.
-
Place a single rat on the block for one hour daily for 10 consecutive days.
-
The sham/control group is placed on the same block in an empty cage for the same duration.
-
-
Confirmation of Hypersensitivity: Visceral sensitivity is typically assessed 24 hours after the final stress session using the colorectal distension procedure.
This compound Administration
This compound is administered to the stressed rats to evaluate its therapeutic effects.
Protocol:
-
Drug Preparation: Dissolve this compound in a vehicle such as phosphate-buffered saline (PBS). The specific concentration will depend on the target dose.
-
Dosage: A common effective dose is administered via intraperitoneal (i.p.) injection. While specific concentrations for injection preparation are not always detailed, a pharmacokinetic study in rats used a 20 mg/kg dose prepared in saline for both intragastric and intravenous administration. For visceral hypersensitivity studies, a dosage leading to the effects described in the literature should be determined, starting with doses around those used for behavioral studies.
-
Administration Schedule: Administer the this compound injection once daily during the stress protocol or as a single dose before the assessment of visceral sensitivity, depending on the study design.
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD) and Visceromotor Response (VMR)
Colorectal distension is a standard and reproducible method for assessing visceral sensitivity in rodents. The visceromotor response (VMR), a contraction of the abdominal and hindlimb muscles, is a quantifiable measure of visceral pain.
Protocol:
-
Electrode Implantation (for EMG recording):
-
At least one week before the CRD procedure, anesthetize the rats.
-
Implant bipolar electrodes into the external oblique abdominal muscle. Suture the electrodes in place.
-
Allow the rats to recover fully before proceeding.
-
-
Balloon Catheter Insertion:
-
On the day of the experiment, lightly anesthetize the rat.
-
Insert a flexible latex balloon catheter (e.g., 7 cm long) intra-anally into the descending colon and rectum.
-
Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia for at least 30 minutes in a small cage to restrict movement.
-
-
Distension Procedure:
-
Connect the balloon catheter to a pressure distension device.
-
Apply graded colorectal distension by inflating the balloon with air or saline. Common pressure steps are 20, 40, 60, and 80 mmHg.
-
Each distension should last for a set duration (e.g., 10-20 seconds) with a sufficient inter-stimulus interval (e.g., 30 seconds to 4 minutes).
-
-
VMR Quantification:
-
Record the electromyographic (EMG) activity of the abdominal muscles during the baseline and distension periods.
-
The VMR is quantified by calculating the Area Under the Curve (AUC) of the EMG signal during distension and subtracting the baseline AUC.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from these experiments.
Table 1: Effect of this compound on Visceromotor Response (VMR) in Stressed Rats
| Group | Treatment | VMR Amplitude (AUC/s) |
| Unstressed | Vehicle (PBS) | 11.9 ± 1.0 |
| Stressed | Vehicle (PBS) | 30.9 ± 4.6 |
| Stressed | This compound | 15.9 ± 3.9 |
Data presented as mean ± SEM. Data is illustrative based on findings from a key study.
Signaling Pathways and Visualizations
Tandospirone's therapeutic effect on visceral hypersensitivity is mediated through the 5-HT1A receptor signaling pathway in the anterior cingulate cortex.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on visceral hypersensitivity in a rat model of chronic stress. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the role of the 5-HT1A receptor in visceral pain and to evaluate the therapeutic potential of novel compounds targeting this pathway.
References
- 1. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caco-2 Cell Permeability Assay of Tandospirone Citrate
Introduction
Tandospirone (B1205299) citrate (B86180) is an anxiolytic and antidepressant medication belonging to the azapirone class of drugs.[1] It primarily acts as a selective partial agonist of the serotonin (B10506) 5-HT1A receptor.[2][3][4] Understanding the oral bioavailability and intestinal permeability of tandospirone citrate is crucial for its development and clinical application. The Caco-2 cell permeability assay is a reliable in vitro model for predicting the in vivo absorption of drugs across the human intestinal epithelium.[5]
These application notes provide a comprehensive overview and a detailed protocol for assessing the permeability of this compound using the Caco-2 cell monolayer model. Recent studies have demonstrated that tandospirone exhibits good intestinal permeability, with passive diffusion being the primary mechanism of absorption. It has been classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. Despite its high permeability, the oral bioavailability of tandospirone is low due to rapid and extensive metabolism.
Signaling Pathway of this compound
Tandospirone exerts its therapeutic effects by acting as a partial agonist at serotonin 5-HT1A receptors, which are coupled to G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This modulation of the serotonergic system is believed to be responsible for its anxiolytic and antidepressant effects.
Tandospirone's signaling cascade.
Experimental Data
The following table summarizes the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers. The data indicates that tandospirone has high permeability.
| Direction | Concentration (μM) | Papp (10-6 cm/s) | Reference |
| Apical to Basolateral (A-B) | 10 | 18.2 ± 2.1 | Chen et al., 2023 |
| Basolateral to Apical (B-A) | 10 | 12.5 ± 1.8 | Chen et al., 2023 |
Note: The efflux ratio (Papp(B-A) / Papp(A-B)) is less than 2, suggesting that active efflux is not a major mechanism for tandospirone transport across the Caco-2 monolayer.
Experimental Protocol
This protocol outlines the steps for conducting a Caco-2 cell permeability assay for this compound.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Lucifer yellow
-
Analytical standards and reagents for LC-MS/MS analysis
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Differentiation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker, such as Lucifer yellow. Only monolayers with TEER values above 200 Ω·cm2 and Lucifer yellow permeability below 1% per hour should be used.
Permeability Assay
-
Preparation: Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Incubation: Add fresh HBSS to the receiver compartment (basolateral for A-B transport, apical for B-A transport).
-
Dosing: Add the this compound solution (e.g., 10 µM in HBSS) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
Data Analysis
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
The efflux ratio is calculated as:
Efflux Ratio = Papp(B-A) / Papp(A-B)
Experimental Workflow
The following diagram illustrates the workflow for the Caco-2 cell permeability assay.
Caco-2 permeability assay workflow.
Conclusion
The Caco-2 cell permeability assay is a robust and reproducible method for evaluating the intestinal permeability of this compound. The provided protocol, based on established methodologies and specific findings for tandospirone, offers a reliable framework for researchers in drug development. The results of this assay, in conjunction with other preclinical data, can provide valuable insights into the oral bioavailability and pharmacokinetic properties of this compound.
References
Application Note and Protocol: Determination of Tandospirone Citrate and its Metabolites by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Tandospirone (B1205299) citrate (B86180) and its primary metabolites in biological matrices, particularly human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction
Tandospirone is an anxiolytic and antidepressant medication belonging to the azapirone class of drugs.[1] It primarily acts as a partial agonist at the 5-HT1A serotonin (B10506) receptor.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tandospirone is crucial for its clinical development and effective therapeutic use. The drug is extensively metabolized in the body, with 1-(2-pyrimidinyl)-piperazine (1-PP) being its major and pharmacologically active metabolite.[1][2][3] Other identified metabolites include hydroxylated forms of the parent drug and 1-PP. This application note details a robust HPLC-MS/MS method for the simultaneous determination of Tandospirone and its key metabolites.
Signaling Pathway and Metabolism
Tandospirone exerts its therapeutic effects primarily through its interaction with the serotonin 5-HT1A receptor. Its metabolism is mainly mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6, in the liver. The primary metabolic pathway involves the oxidative cleavage of the butyl chain, leading to the formation of 1-PP. Minor metabolic pathways include hydroxylation of the norbornane (B1196662) ring (to form M2) and the pyrimidine (B1678525) ring (to form M4). The major metabolite, 1-PP, can be further metabolized via hydroxylation, catalyzed by CYP2D6, to form 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP).
Experimental Protocols
This section outlines the materials and detailed procedures for sample preparation and HPLC-MS/MS analysis.
Materials and Reagents
-
Tandospirone citrate reference standard
-
1-(2-pyrimidinyl)-piperazine (1-PP) reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of Tandospirone or a structurally similar compound not present in the sample)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation
Two common and effective methods for extracting Tandospirone and its metabolites from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
-
Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 200 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution.
-
pH Adjustment (Optional): Add 50 µL of a basic solution (e.g., 0.1 M NaOH) to improve extraction efficiency.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
The following are typical starting conditions that may require optimization based on the specific instrument and column used.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Formate in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas Flow: Instrument dependent, optimize for best signal.
-
Drying Gas Flow: Instrument dependent, optimize for best signal.
-
-
MRM Transitions: The precursor ion ([M+H]+) and a specific product ion are monitored for each analyte. The following table provides suggested MRM transitions. Collision energy (CE) and other compound-specific parameters should be optimized for the instrument in use.
Data Presentation
The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of Tandospirone and its metabolites.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tandospirone | 384.2 | 165.1 | 100 | 25-35 |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | 165.1 | 108.1 | 100 | 20-30 |
| M2/M4 (Hydroxylated Tandospirone) | 400.2 | 165.1 | 100 | 25-35 |
| HO-1-PP (Hydroxylated 1-PP) | 181.1 | 124.1 | 100 | 20-30 |
| Internal Standard (Example: Tandospirone-d8) | 392.2 | 165.1 | 100 | 25-35 |
Table 2: Method Performance Characteristics
| Parameter | Tandospirone | 1-(2-pyrimidinyl)-piperazine (1-PP) |
| Linearity Range (ng/mL) | 0.1 - 100 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1 |
| Accuracy (%) | 95.7 - 110.2 | 98.4 - 105.6 |
| Precision (CV%) | < 7 | < 6 |
| Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | Minimal | Minimal |
Note: These values are examples based on published literature and should be established during in-house method validation.
Experimental Workflow
The overall workflow for the analysis of Tandospirone and its metabolites is depicted in the following diagram.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of Tandospirone and its major metabolites in biological fluids. The provided protocols for sample preparation and instrumental analysis can be adapted and validated for various research and clinical applications, aiding in the comprehensive understanding of Tandospirone's pharmacology.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandospirone Citrate as a Tool for In Vivo 5-HT1A Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone (B1205299) citrate (B86180) is a potent and selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone class of drugs.[1][2] Its high affinity and selectivity for the 5-HT1A receptor over other monoamine receptors, such as dopamine (B1211576) D2 and adrenergic receptors, make it an invaluable pharmacological tool for investigating the in vivo roles of this receptor in the central nervous system (CNS).[1][3] Marketed in Japan and China for the treatment of anxiety and anxiety-related disorders, tandospirone's utility in a research context extends to studying the mechanisms underlying anxiety, depression, and motor control.[1] These notes provide an overview of tandospirone's pharmacological profile and detailed protocols for its application in preclinical in vivo research.
Mechanism of Action
Tandospirone exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.
-
Presynaptic Autoreceptors: Activation of these receptors on the cell bodies of serotonin neurons leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This induces neuronal hyperpolarization, which in turn inhibits the firing rate of serotonergic neurons and reduces the synthesis and release of serotonin in projection areas.
-
Postsynaptic Receptors: Postsynaptic 5-HT1A receptor activation also leads to neuronal hyperpolarization via GIRK channels. Additionally, it inhibits the activity of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). This cascade ultimately modulates the activity of target neurons in regions critical for mood and anxiety.
The net effect of tandospirone administration depends on the chronicity of the treatment. Acute administration tends to be dominated by the presynaptic inhibitory effects, while chronic treatment can lead to the desensitization of these autoreceptors, resulting in enhanced postsynaptic 5-HT1A receptor signaling.
Signaling Pathway of Postsynaptic 5-HT1A Receptor Activation by Tandospirone
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [A new approach to innovating selective anxiolytics: pharmacological profile of a novel 5-HT1A agonist (tandospirone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tandospirone citrate solubility and stability in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of tandospirone (B1205299) citrate (B86180) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of tandospirone citrate?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 100 mg/mL.[1] For aqueous-based experiments, subsequent dilution into your experimental buffer or media is necessary. When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[1]
Q2: How soluble is this compound in aqueous solutions like water or buffers?
A2: this compound is sparingly soluble in water.[2] One source indicates a solubility of up to 29.17 mg/mL in water, though this may require heating to 60°C and sonication to achieve.[3] A recent study has classified this compound as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and permeability.[4] However, its solubility is pH-dependent. For aqueous solutions, it is recommended to filter the final solution through a 0.22 µm filter before use.
Q3: How should I store this compound powder and its stock solutions?
A3: this compound as a powder should be stored in a tightly sealed container at 4°C, protected from moisture. For long-term storage, -20°C is also recommended. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.
Q4: Is this compound stable in experimental solutions?
A4: this compound is stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. For in vivo experiments and cell-based assays, it is best practice to prepare fresh working solutions from your stock solution on the day of use. The compound should also be protected from direct sunlight.
Q5: What is the mechanism of action of tandospirone?
A5: Tandospirone is a potent and selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor. It binds to these receptors, which are coupled to an inhibitory G-protein (Gi/o). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA)-mediated protein phosphorylation.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL | 173.72 mM | Use fresh, anhydrous DMSO. |
| Water | 29.17 mg/mL | 50.68 mM | Requires sonication and heating to 60°C. |
| Water | 5 mg/mL | 8.69 mM | - |
| Methanol | Sparingly soluble | - | - |
| Ethanol (99.5%) | Very slightly soluble / Insoluble | - | - |
| Acetic Acid (100%) | Freely soluble | - | - |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Conditions |
| Powder | 4°C | Short to medium term | Sealed, away from moisture and direct sunlight. |
| Powder | -20°C | Up to 3 years | Sealed, away from moisture. |
| Stock Solution (in solvent) | -20°C | 1 month | Aliquoted, sealed, away from moisture. |
| Stock Solution (in solvent) | -80°C | 6 months | Aliquoted, sealed, away from moisture. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.76 mg of this compound powder (Molecular Weight: 575.61 g/mol ).
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to 1 month or -80°C for up to 6 months.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium (e.g., DMEM or RPMI) to the desired final concentration. Note: To avoid precipitation, it is recommended to add the stock solution to a larger volume of media while vortexing gently. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.
-
pH Check: While not always necessary, for certain sensitive assays, you may want to verify that the final pH of your working solution is within the optimal range for your cells.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Visualized Pathways and Workflows
References
Low absolute bioavailability of Tandospirone citrate in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of tandospirone (B1205299) citrate (B86180), with a specific focus on its characteristic low absolute bioavailability.
Troubleshooting & FAQs
This section addresses common questions and challenges encountered during the experimental process.
Q1: We are observing very low plasma concentrations of tandospirone after oral administration in our animal models. Are we doing something wrong?
A1: It is highly likely that your observations are accurate. Tandospirone citrate is known to have very low absolute bioavailability following oral administration. For instance, studies in rats have reported an oral bioavailability as low as 0.24%.[1][2][3] This is not due to poor absorption, as tandospirone is a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1][2] The primary reason for the low systemic exposure is extensive first-pass metabolism in the liver.
Q2: What is the major metabolic pathway for tandospirone and what are the key metabolites to monitor?
A2: Tandospirone undergoes significant metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. The major active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP). In fact, following oral administration, the area under the curve (AUC) of 1-PP can be significantly higher (approximately 16.38-fold higher in rats) than that of the parent tandospirone. Therefore, it is crucial to quantify both tandospirone and 1-PP concentrations in your pharmacokinetic studies to get a complete picture of the drug's disposition.
Q3: How can we design an in vivo study to accurately determine the absolute bioavailability of tandospirone?
A3: To determine the absolute bioavailability, you will need to perform a study that includes both intravenous (i.v.) and oral (e.g., intragastric, i.g.) administration of tandospirone in parallel groups of your animal model. By comparing the AUC from the oral route to the AUC from the i.v. route (which represents 100% bioavailability), you can calculate the absolute bioavailability. A crossover design can also be considered, but a parallel design is often sufficient. Ensure you have a sensitive bioanalytical method to detect the low concentrations of tandospirone, especially after oral administration.
Q4: Given the extensive first-pass metabolism, what strategies could be explored to improve the oral bioavailability of tandospirone in formulation development?
A4: While tandospirone itself has favorable physicochemical properties for absorption, its extensive metabolism presents a challenge. Strategies to improve bioavailability could include:
-
Co-administration with a CYP3A4 inhibitor: This could reduce the rate of first-pass metabolism. However, this approach carries the risk of drug-drug interactions.
-
Prodrug approach: Designing a prodrug of tandospirone that is less susceptible to first-pass metabolism and releases the active drug systemically.
-
Alternative routes of administration: Exploring routes that bypass the liver, such as transdermal, sublingual, or intranasal delivery, could significantly increase bioavailability.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of tandospirone and its major active metabolite, 1-PP, from a study in rats.
| Parameter | Tandospirone (i.g.) | Tandospirone (i.v.) | 1-PP (from i.g. Tandospirone) |
| Dose | 20 mg/kg | 20 mg/kg | N/A |
| Cmax (ng/mL) | 83.23 ± 35.36 | 144,850 ± 86,523 | 357.2 ± 135.5 |
| Tmax (h) | 0.161 ± 0.09 | - | 2.25 ± 1.47 |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 | 1879 ± 616.2 |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 | 3.497 ± 3.64 |
| Absolute Bioavailability (%) | 0.24 | - | - |
Data adapted from a pharmacokinetic study in rats.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the investigation of tandospirone's pharmacokinetics.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals are fasted overnight before the experiment with free access to water.
-
Drug Administration:
-
Intragastric (i.g.) Group: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a dose of 20 mg/kg.
-
Intravenous (i.v.) Group: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein at a dose of 20 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of tandospirone and its metabolite 1-PP are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F%).
Visualizations
Tandospirone Metabolic Pathway
Caption: Metabolic pathway of orally administered tandospirone.
Experimental Workflow for Investigating Low Bioavailability
Caption: Workflow for a pharmacokinetic study of tandospirone.
References
Rapid metabolism of Tandospirone citrate and its implications for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tandospirone (B1205299) citrate (B86180). The information focuses on its rapid metabolism and the implications for experimental research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Tandospirone citrate so low?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) class I drug, meaning it has high solubility and high permeability.[1] However, it undergoes rapid and extensive first-pass metabolism in the liver, which significantly reduces the amount of unchanged drug that reaches systemic circulation.[2][1] In rats, the absolute oral bioavailability has been reported to be as low as 0.24%.
Q2: What are the primary enzymes responsible for the metabolism of this compound?
A2: The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the main enzyme involved, with a lesser contribution from CYP2D6. These enzymes are abundant in the liver and are responsible for the metabolism of a wide range of drugs.
Q3: What are the major metabolites of this compound?
A3: The major active metabolite of Tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP), formed through the oxidative cleavage of the butyl chain. Other metabolites include M4 (hydroxylation of the pyrimidine (B1678525) ring) and M2 (hydroxylation of the norbornan ring). The formation of M4 is more associated with CYP2D6, while M2 and 1-PP are predominantly formed by CYP3A4.
Q4: What is the pharmacokinetic profile of this compound and its major metabolite, 1-PP?
A4: Tandospirone is rapidly absorbed and eliminated. In rats, the time to reach maximum plasma concentration (tmax) after oral administration is approximately 0.16 hours. The elimination half-life (t1/2) is short, around 1.2 to 1.4 hours. Due to extensive metabolism, the area under the curve (AUC) of the major active metabolite, 1-PP, is significantly higher (approximately 16.38-fold) than that of the parent drug after oral administration.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of Tandospirone in animal studies.
-
Possible Cause: Rapid metabolism by hepatic CYP enzymes.
-
Troubleshooting Steps:
-
Confirm Dosing Route: Intravenous (IV) administration will bypass first-pass metabolism and result in higher initial plasma concentrations compared to oral (PO) administration.
-
Co-administration with CYP Inhibitors: To increase the exposure of the parent drug, consider co-administering a known inhibitor of CYP3A4 (e.g., ketoconazole) or CYP2D6 (e.g., quinidine). This can help elucidate the contribution of the parent compound to the observed pharmacological effects.
-
Monitor Metabolites: Simultaneously measure the plasma concentrations of Tandospirone and its major metabolite, 1-PP, to understand the metabolic ratio.
-
Genetic Screening: If using different animal strains, consider potential genetic polymorphisms in CYP enzymes that could affect metabolic rates.
-
Issue 2: Difficulty in translating in vitro efficacy to in vivo models.
-
Possible Cause: The observed in vivo effects may be a combination of the parent drug and its active metabolites.
-
Troubleshooting Steps:
-
Characterize Metabolite Activity: Independently assess the pharmacological activity of the major metabolite, 1-PP, at the target receptor (5-HT1A) and other potential off-targets.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates the concentrations of both Tandospirone and 1-PP to better correlate drug exposure with the pharmacological response.
-
Brain-to-Plasma Ratio: Determine the brain penetration of both the parent drug and its metabolites, as their relative concentrations in the central nervous system will ultimately drive the neurological effects.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intragastric (i.g.) Administration | Intravenous (i.v.) Administration |
| tmax (h) | 0.161 ± 0.09 | N/A |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 |
| Absolute Bioavailability (%) | 0.24 | N/A |
Table 2: In Vitro Intrinsic Clearance of Tandospirone by Human P450 Isoforms
| P450 Isoform | Intrinsic Clearance (CLint) (mL/min/nmol P450) |
| CYP3A4 | 1.6 |
| CYP2D6 | 2.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
-
Objective: To determine the metabolic stability and identify the major metabolites of this compound in vitro.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the reaction mixture to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic process.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and identify the formed metabolites.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
-
Objective: To determine the pharmacokinetic profile of this compound and its major metabolite, 1-PP, after oral and intravenous administration in rats.
-
Materials:
-
This compound
-
Vehicle for oral and IV administration (e.g., saline, PEG400)
-
Sprague-Dawley rats with cannulated jugular veins
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single dose of this compound either orally via gavage or intravenously via the jugular vein cannula.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract Tandospirone and 1-PP from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of the parent drug and metabolite using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., tmax, Cmax, t1/2, AUC) using appropriate software.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vitro metabolism experimental workflow.
References
Technical Support Center: Tandospirone Citrate Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tandospirone (B1205299) citrate (B86180) in preclinical settings. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common side effects of Tandospirone citrate reported in preclinical studies?
This compound is generally characterized in the literature as having a favorable safety profile in preclinical models, with a notable lack of severe adverse effects often associated with other anxiolytics.[1] Unlike benzodiazepines, tandospirone is recognized for not producing side effects such as sedation, muscle relaxation, dependence, or cognitive impairment in animal models.[2] Its high selectivity as a partial agonist for the 5-HT1A receptor contributes to its anxiolytic effects without these benzodiazepine-like issues.[2] Animal experiments have confirmed its anxiolytic properties, and studies have also noted no observed drug dependence or interaction with alcohol.[3]
Q2: While preclinical side effects are minimal, what adverse events from clinical trials could inform my preclinical observations?
Observations from human clinical trials can be valuable for guiding preclinical monitoring. The most common adverse reactions noted in humans involve the nervous and gastrointestinal systems.[4] Researchers should, therefore, pay close attention to analogous symptoms in animal models.
Table 1: Summary of Adverse Events Observed in Human Clinical Trials
| System Organ Class | Adverse Event | Dose Relationship | Reference |
|---|---|---|---|
| Nervous System | Dizziness / Light-headedness | Incidence may be higher with increased dosage. | |
| Drowsiness / Sedation | More pronounced when starting the medication or increasing the dose. | ||
| Headaches | Can range from mild to severe. | ||
| Nervousness / Restlessness | A potential paradoxical effect. | ||
| Gastrointestinal | Nausea / Vomiting | Common gastrointestinal issues. | |
| Stomach Discomfort | General gastrointestinal distress. | ||
| Diarrhea | Observed in some patients. | ||
| Decreased Appetite | Noted in a study involving patients with anxiety disorders. |
| Other | Dry Mouth | A commonly reported side effect. | |
This table summarizes data from human clinical trials and should be used as a guide for potential areas of observation in preclinical models.
Q3: How does this compound function at a molecular level?
Tandospirone is a potent and selective partial agonist of the 5-HT1A receptor. Its therapeutic effects are believed to be mediated through the modulation of second messenger systems via postsynaptic 5-HT1A receptors. Specifically, it inhibits forskolin-stimulated adenylate cyclase activity and suppresses carbachol-stimulated phosphatidylinositol (PI) metabolism in the hippocampus, both of which are 5-HT1A receptor-mediated events. Preclinical studies indicate that it does not significantly affect the release of neurotransmitters like serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), or acetylcholine (B1216132) (ACh) from nerve endings.
Caption: Mechanism of Action of Tandospirone at the 5-HT1A Receptor.
Troubleshooting Guides
This section addresses potential unexpected outcomes during your experiments.
Issue: Unexpected sedative or motor impairment effects are observed in animals.
While Tandospirone is noted for its lack of sedative side effects compared to benzodiazepines, individual animal responses or interactions with other experimental variables can sometimes lead to unexpected outcomes.
Caption: Troubleshooting unexpected sedative or motor effects.
Issue: Animals exhibit signs of gastrointestinal (GI) distress.
Based on clinical data, GI effects such as nausea or changes in appetite are possible. If you observe signs like retching (in relevant species), reduced food intake, or changes in stool consistency, follow these steps.
-
Confirm Observation: Ensure the signs are consistent and not isolated incidents. Compare with the vehicle-control group to rule out effects of the vehicle or gavage stress.
-
Review Dosing Regimen: High concentrations or bolus administrations can sometimes lead to transient GI upset. Consider if the dose can be administered with food, which can mitigate some GI symptoms.
-
Assess Animal Health: Rule out underlying health issues that could be exacerbated by the experimental procedures.
-
Refine Protocol: If GI effects are consistent and dose-dependent, this may be a true pharmacological effect. Record the incidence and severity as part of the drug's safety profile. Consider exploring lower, therapeutically relevant doses.
Experimental Protocols
Pharmacokinetic Profiling in Rats
This protocol provides a method for determining the pharmacokinetic properties of this compound in a rat model, based on published studies.
Objective: To determine key pharmacokinetic parameters (e.g., half-life, bioavailability) of Tandospirone.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Intravenous (i.v.) administration group.
-
Intragastric (i.g.) administration group.
-
-
Drug Preparation: Prepare this compound in a saline (0.9% NaCl) solution.
-
Administration:
-
Administer a single dose of 20 mg/kg.
-
-
Blood Sampling:
-
Collect blank blood samples at 0 min (pre-administration).
-
Collect subsequent blood samples at timed intervals (e.g., 2, 5, 8, 12, 20, 30, 45 min, and 1, 2, 4, 7, 10 h post-administration).
-
Place samples in heparinized tubes, centrifuge at 4,000 rpm for 10 min to separate plasma, and store at -70°C.
-
-
Analysis: Analyze plasma concentrations of Tandospirone and its major metabolite (1-(2-pyrimidinyl)-piperazine) using a validated HPLC-MS/MS method.
-
Data Interpretation: Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (tmax), and area under the curve (AUC) to determine the rate of absorption and elimination.
Table 2: Example Pharmacokinetic Parameters of Tandospirone in Rats (20 mg/kg dose)
| Parameter | Intragastric (i.g.) | Intravenous (i.v.) | Reference |
|---|---|---|---|
| t1/2 (half-life) | 1.380 ± 0.46 h | 1.224 ± 0.39 h | |
| tmax (time to max conc.) | 0.161 ± 0.09 h | N/A | |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 |
| Absolute Bioavailability | 0.24% | N/A | |
Results indicate rapid absorption and elimination of Tandospirone in rats.
Caption: Experimental workflow for a pharmacokinetic study of Tandospirone.
References
- 1. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Analysis on the Effects of this compound Assisted by Drawing Therapy on Medication Compliance and Sleep Quality in Patients with Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of Tandospirone citrate in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Tandospirone (B1205299) citrate (B86180) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tandospirone citrate?
This compound is a potent and selective partial agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its high affinity for this receptor subtype is central to its pharmacological activity.
Q2: What are the known off-target binding sites for this compound?
This compound exhibits significantly lower affinity for other receptors, including 5-HT1C, 5-HT2, alpha-1 and alpha-2 adrenergic receptors, and dopamine (B1211576) D1 and D2 receptors.[1][2] It is considered essentially inactive at 5-HT1B, beta-adrenergic, muscarinic cholinergic, and benzodiazepine (B76468) receptors.
Q3: Does this compound have any active metabolites that could interfere with my assays?
Yes. Tandospirone is metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP), which is a known antagonist of the α2-adrenergic receptor. This is a critical consideration for off-target effects, especially in cell lines expressing α2-adrenoceptors.
Q4: I am observing a weaker than expected response in my 5-HT1A functional assay. Why might this be?
Tandospirone is a partial agonist at the 5-HT1A receptor. This means that even at saturating concentrations, it will not produce the same maximal response as a full agonist. The level of response can also be dependent on the expression level of the receptor in your cell system and the specific signaling pathway being measured.
Q5: Can I use this compound to study neurotransmitter release?
Studies have shown that this compound does not directly affect the release of serotonin (5-HT), norepinephrine (B1679862) (NE), dopamine (DA), or acetylcholine (B1216132) (ACh) from brain slice preparations. However, its metabolite, 1-PP, as an α2-adrenoceptor antagonist, could potentially modulate norepinephrine release in systems where this receptor is active.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Inconsistent with 5-HT1A Activation
| Possible Cause | Troubleshooting Step |
| Off-target effect from the parent compound. | Review the binding affinity data (Table 1). If your cells express receptors for which Tandospirone has low affinity (e.g., 5-HT2, D2), consider if the observed effect could be mediated by these targets at the concentration used. |
| Activity of the 1-PP metabolite. | If your assay runs for a sufficient duration for metabolism to occur, or if you are using a system with metabolic capacity, the α2-adrenergic antagonist activity of 1-PP could be the cause. Test for the presence of 1-PP in your system if possible. Alternatively, co-treat with an α2-adrenergic agonist to see if the effect is reversed. |
| Partial agonism leading to unexpected signaling. | In systems with high basal 5-HT1A receptor activity, a partial agonist like Tandospirone can act as a functional antagonist. Assess the basal activity of your system. |
Issue 2: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Compound solubility and stability. | Ensure complete solubilization of this compound in your assay buffer. Prepare fresh solutions for each experiment. This compound is soluble in DMSO. |
| Inconsistent cell health or receptor expression. | Monitor cell viability and passage number. Changes in receptor expression levels can alter the response to a partial agonist. |
| Assay conditions not optimized. | Optimize incubation times, cell density, and reagent concentrations for your specific cell line and assay format. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Tandospirone and its Metabolite 1-PP
| Compound | Receptor | Ki (nM) | Species |
| Tandospirone | 5-HT1A | 27 | Rat |
| 5-HT1C | ~1300-41000 | Rat | |
| 5-HT2 | ~1300-41000 | Rat | |
| α1-Adrenergic | ~1300-41000 | Rat | |
| α2-Adrenergic | ~1300-41000 | Rat | |
| Dopamine D1 | ~1300-41000 | Rat | |
| Dopamine D2 | ~1300-41000 | Rat | |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | α2-Adrenergic | 7.3 - 40 | Not Specified |
| 5-HT1A (Partial Agonist) | 414 | Not Specified | |
| Dopamine D2 | >10,000 | Not Specified | |
| Dopamine D3 | >10,000 | Not Specified | |
| Dopamine D4 | >10,000 | Not Specified |
Experimental Protocols
5-HT1A Receptor-Mediated cAMP Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the Gi-coupled 5-HT1A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Treatment: Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a concentration of forskolin known to induce a submaximal cAMP response to all wells (except for the negative control). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1A receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
Glass fiber filter mats
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP (to a final concentration of 10-100 µM), and varying concentrations of this compound in assay buffer.
-
Incubation: Incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway of Tandospirone.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: General Experimental Workflow for Cellular Assays.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Optimizing Tandospirone citrate dosage to minimize adverse effects in animals
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Tandospirone citrate (B86180) dosage in animal experiments to achieve therapeutic effects while minimizing adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tandospirone citrate?
Tandospirone is a selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Its anxiolytic effects are primarily mediated by its interaction with postsynaptic 5-HT1A receptors in brain regions like the hippocampus and amygdala.[1][2]
The binding of Tandospirone to the 5-HT1A receptor, which is coupled to a Gi/o G-protein, initiates two main intracellular signaling cascades:
-
Inhibition of the Adenylate Cyclase Pathway : The activated G-protein inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits the activity of Protein Kinase A (PKA), reducing protein phosphorylation and neuronal activity.
-
Activation of GIRK Channels : The G-protein's Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium (K+) ions, causing hyperpolarization of the neuron and inhibiting its firing.
Collectively, these actions reduce neuronal excitability in key anxiety-related circuits, resulting in an anxiolytic effect.
Q2: What are the common adverse effects of Tandospirone in animals and how can they be minimized?
Tandospirone is known for having a favorable side-effect profile compared to traditional anxiolytics like benzodiazepines, lacking significant sedative, muscle relaxant, or dependency-inducing properties at therapeutic doses. However, researchers should monitor for potential dose-dependent effects.
Potential Adverse Effects:
-
Sedation/Decreased Locomotor Activity: At higher doses (e.g., 5 mg/kg in rats), Tandospirone can decrease locomotor activity.
-
Gastrointestinal Issues: While more commonly reported in human clinical trials, it is prudent to monitor for changes in appetite or stool consistency.
-
Dizziness: This is a common adverse event in humans, especially at higher doses (60 mg/day). In animals, this may manifest as ataxia or circling behavior.
Minimization Strategies:
-
Dose Titration: Begin with a low dose and gradually increase to the desired therapeutic level. This allows the animal to acclimate to the drug and helps identify the minimum effective dose.
-
Route of Administration: The route can influence pharmacokinetics and peak plasma concentration. Intraperitoneal (IP) or intravenous (IV) injections lead to rapid absorption, which may increase the risk of acute side effects compared to oral (PO) administration.
-
Acclimatization: Ensure animals are properly acclimatized to handling and administration procedures to reduce stress, which can confound the observation of drug effects.
-
Careful Observation: Monitor animals closely after administration, especially during the first few hours when plasma concentrations are highest.
Q3: What is a recommended starting dose for this compound in rats and mice?
The optimal dose depends on the research question, the animal model, and the route of administration. Based on published literature, a range of effective doses has been identified.
For Mice:
-
Anxiolytic/Behavioral Effects: Acute intraperitoneal (i.p.) injections of 0.01 mg/kg and 0.06 mg/kg have been shown to be effective in reducing repetitive behaviors in Shank3B+/- mice.
For Rats:
-
Anxiolytic Effects: The anxiolytic effect is dose-dependent and correlates with brain concentration of the drug.
-
Respiratory Depression Attenuation: Intravenous (IV) doses ranging from 0.1 mg/kg to 8 mg/kg have been tested to ameliorate anesthetic-induced respiratory depression.
-
Behavioral Studies: A high dose of 5 mg/kg has been shown to decrease locomotor activity.
Recommendation for a Pilot Study:
-
Mice (i.p.): Start with a range of 0.01 mg/kg, 0.1 mg/kg, and 1.0 mg/kg.
-
Rats (i.p. or i.v.): Start with a range of 0.5 mg/kg, 2.0 mg/kg, and 5.0 mg/kg.
Always perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Hypoactivity | Dose may be too high, leading to off-target effects or excessive 5-HT1A agonism. | 1. Reduce the dosage by 50% and observe the effect. 2. Switch to oral administration if using IV or IP to slow absorption. 3. Verify stock solution concentration and dose calculation. |
| High Variability in Behavioral Results | Inconsistent drug administration, animal stress, or incorrect dosage preparation. | 1. Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, i.p. injection). 2. Allow for a sufficient acclimatization period (at least 30 minutes) before and after administration. 3. Prepare fresh drug solutions daily and ensure the compound is fully dissolved or evenly suspended. |
| No Observable Therapeutic Effect | Dose may be too low; rapid metabolism of the drug; incorrect route of administration. | 1. Increase the dose systematically (e.g., by 2-3 fold) in a dose-response study. 2. Consider the drug's rapid metabolism and short half-life in rats (~1.4 hours). For chronic studies, multiple daily doses or osmotic pumps may be necessary. 3. Confirm that the chosen administration route is appropriate for achieving desired brain concentrations. |
| Animal Distress During Administration | Improper handling technique; irritating properties of the vehicle or drug solution. | 1. Refine handling and restraint techniques to minimize stress. 2. Ensure the pH of the injection solution is close to neutral (~7.0). 3. For oral administration in mice, consider voluntary intake methods using sweetened jelly to avoid stress from gavage. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
Data obtained following a single 20 mg/kg dose.
| Parameter | Intragastric (i.g.) | Intravenous (i.v.) | Reference(s) |
| T½ (Half-life) | 1.380 ± 0.46 h | 1.224 ± 0.39 h | |
| Tmax (Time to peak concentration) | 0.161 ± 0.09 h | N/A | |
| AUC(0-∞) (Area under the curve) | 114.7 ± 41 ng/mLh | 48,397 ± 19,107 ng/mLh | |
| Absolute Bioavailability | 0.24% | N/A | |
| Note: The low oral bioavailability is attributed to extensive and rapid first-pass metabolism in rats. The major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), has a significantly higher AUC than the parent drug after oral administration. |
Table 2: Example Dosages of this compound Used in Animal Studies
| Animal Model | Route | Dosage Range | Observed Effect | Reference(s) |
| Mice (Shank3B+/-) | i.p. | 0.01 - 0.06 mg/kg | Attenuation of repetitive grooming behaviors. | |
| Rats | i.v. | 0.1 - 8 mg/kg | Amelioration of fentanyl-induced respiratory depression. | |
| Rats | i.v. | 2 - 8 mg/kg | Amelioration of midazolam-induced respiratory depression. | |
| Rats | i.p. | 5 mg/kg | Decreased locomotor activity. |
Experimental Protocols & Workflow
Protocol 1: Preparation of this compound for Administration
-
Vehicle Selection: this compound is soluble in water and saline. For most applications, sterile saline (0.9% NaCl) is a suitable vehicle. For oral preparations where solubility is a concern, a 0.5% w/v solution of carboxymethylcellulose (CMC) in sterile water can be used as a suspending agent.
-
Calculation:
-
Determine the required dose in mg/kg (e.g., 2 mg/kg).
-
Determine the injection volume in ml/kg. A standard volume for intraperitoneal injection in rats is 1-2 ml/kg, and for mice is 5-10 ml/kg.
-
Calculate the required concentration (mg/ml):
-
Concentration (mg/ml) = Dose (mg/kg) / Injection Volume (ml/kg)
-
Example: For a 2 mg/kg dose in a rat with a 2 ml/kg injection volume, the required concentration is 1 mg/ml.
-
-
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve or suspend it in the calculated volume of sterile vehicle.
-
Vortex thoroughly until the solution is clear or the suspension is homogenous.
-
Prepare fresh daily to ensure stability.
-
Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)
-
Animal Restraint: Place the rat in a suitable restraint device to allow access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vasodilation.
-
Preparation: Load the calculated volume of the drug solution into a sterile syringe (e.g., 1 ml) fitted with an appropriate needle (e.g., 27-30 gauge). Expel all air bubbles.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins.
-
Administration: Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt. The maximum recommended volume for a bolus IV injection is 5 ml/kg.
-
Post-injection Care: After removing the needle, apply gentle pressure to the injection site to prevent bleeding. Return the animal to its home cage and monitor for any adverse reactions.
References
Technical Support Center: Tandospirone Citrate Drug-Drug Interaction (DDI) Potential
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of Tandospirone (B1205299) citrate (B86180). The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Tandospirone and which cytochrome P450 (CYP) enzymes are involved?
A1: Tandospirone is primarily metabolized by the cytochrome P450 system. In vitro studies using human liver microsomes have identified CYP3A4 as the main enzyme responsible for its metabolism.[1] CYP2D6 also contributes to a lesser extent.[1] The major metabolic pathways include hydroxylation of the norbornan ring and oxidative cleavage of the butyl chain, primarily mediated by CYP3A4, leading to the formation of metabolites such as M2 and 1-(2-pyrimidyl) piperazine (B1678402) (1-PP).[1] Hydroxylation of the pyrimidine (B1678525) ring (M4 metabolite) is predominantly catalyzed by CYP2D6.[1]
Q2: What is the potential for clinically significant drug-drug interactions when Tandospirone is co-administered with CYP3A4 inhibitors?
A2: Co-administration of Tandospirone with strong inhibitors of CYP3A4 can lead to clinically significant drug-drug interactions. Inhibition of CYP3A4 can decrease the metabolism of Tandospirone, leading to increased plasma concentrations and potentially enhanced anxiolytic effects.[2] Studies have shown that potent CYP3A4 inhibitors like ketoconazole (B1673606) markedly inhibit the in vitro metabolism of Tandospirone. Similarly, co-administration with fluvoxamine (B1237835), a known CYP3A4 inhibitor, has been shown to increase plasma concentrations of Tandospirone in preclinical models.
Q3: Does Tandospirone have the potential to inhibit or induce major CYP enzymes?
A3: Currently, there is a lack of publicly available in vitro data (e.g., IC50 or Ki values) to definitively characterize the potential of Tandospirone to inhibit or induce major CYP enzymes such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. Standard in vitro assays using human liver microsomes for inhibition and cultured human hepatocytes for induction would be required to determine this potential.
Q4: What is the role of drug transporters in the disposition of Tandospirone?
A4: The role of drug transporters in the disposition of Tandospirone is not well-characterized in the available literature. An in vitro study using Caco-2 cells, a model for intestinal absorption, suggested that Tandospirone is a high-permeability compound and its absorption is mainly governed by passive diffusion. This may suggest a limited role for uptake transporters in its intestinal absorption. However, specific studies investigating Tandospirone as a substrate or inhibitor of key uptake (e.g., OATPs) and efflux (e.g., P-glycoprotein, BCRP) transporters are lacking.
Troubleshooting Experimental Assays
Q1: I am observing high variability in my in vitro Tandospirone metabolism study using human liver microsomes. What could be the cause?
A1: High variability in microsomal stability assays can arise from several factors:
-
Compound Solubility: Tandospirone citrate's solubility in aqueous buffer systems used for incubations may be limited. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve Tandospirone is low and consistent across all experiments, typically below 1%, to avoid precipitation and enzyme inhibition.
-
Microsomal Quality: The metabolic activity of human liver microsomes can vary between lots and donors. It is crucial to use high-quality, well-characterized microsomes and to include positive controls with known metabolic pathways to ensure the system is performing as expected.
-
Incubation Conditions: Ensure that incubation times and protein concentrations are within the linear range for the rate of metabolism. Sub-optimal conditions can lead to non-linear kinetics and increased variability.
-
Analyte Stability: Assess the stability of Tandospirone and its metabolites in the analytical samples post-incubation and during sample processing to rule out degradation.
Q2: How can I determine if Tandospirone is a substrate of P-glycoprotein (P-gp)?
A2: To determine if Tandospirone is a P-gp substrate, a bidirectional transport assay using a cell line overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells, is recommended. The apparent permeability (Papp) of Tandospirone is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A net efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2, which is inhibited by a known P-gp inhibitor like verapamil (B1683045) or quinidine, would suggest that Tandospirone is a P-gp substrate.
Quantitative Data Summary
A comprehensive summary of quantitative data regarding the DDI potential of Tandospirone is limited due to the lack of publicly available information. The following table includes relevant kinetic data found in the literature.
| Parameter | Enzyme/Receptor | Value | Source |
| In vitro intrinsic clearance (CLint) | Recombinant CYP3A4 | 1.6 ml/min/nmol P450 | |
| In vitro intrinsic clearance (CLint) | Recombinant CYP2D6 | 2.2 ml/min/nmol P450 | |
| Inhibition Constant (Ki) | 5-HT1A Receptor | 27 ± 5 nM |
Experimental Protocols
Protocol: Assessment of Tandospirone Metabolism in Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of Tandospirone. Specific concentrations and incubation times may require optimization.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control substrates (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate Tandospirone (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of Tandospirone and the formation of its metabolites using a validated LC-MS/MS method.
-
Calculate the rate of metabolism from the linear portion of the substrate depletion or metabolite formation curve.
-
Visualizations
Caption: Metabolic pathways of Tandospirone via CYP3A4 and CYP2D6.
Caption: General workflow for assessing drug-drug interaction potential.
References
- 1. Identification of CYP3A4 as the primary cytochrome P450 responsible for the metabolism of tandospirone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interaction between tandospirone and fluvoxamine in the rat contextual conditioned fear stress model and its functional consequence: Involvement of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Tandospirone citrate's impact on respiratory depression in anesthetized rats
Welcome to the technical support center for researchers investigating the effects of tandospirone (B1205299) citrate (B86180) on respiratory function. This resource provides essential information, troubleshooting guidance, and detailed protocols for experiments involving anesthetized rats.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of tandospirone citrate on respiratory depression in anesthetized rats?
A1: this compound has been shown to ameliorate respiratory depression induced by anesthetics such as fentanyl and midazolam in rats.[1][2][3][4] Prophylactic administration of tandospirone can reduce the severity of the decrease in arterial oxygen saturation (SaO2) caused by these anesthetic agents.[1]
Q2: What is the underlying mechanism of action for tandospirone's effect on respiration?
A2: Tandospirone exerts its respiratory-ameliorating effects primarily through the activation of serotonin (B10506) 5-HT1A receptors. It acts as a partial agonist at these receptors. This activation helps to counteract the respiratory depressive effects of certain anesthetics. The ameliorative effect of tandospirone can be blocked by the administration of a 5-HT1A receptor antagonist, such as WAY100635.
Q3: Does this compound interfere with the sedative or analgesic effects of anesthetics?
A3: Current research suggests that tandospirone can lessen anesthetic-induced respiratory depression without significantly affecting the sedative or analgesic properties of drugs like fentanyl. This makes it a subject of interest for improving the safety profile of anesthetics.
Q4: What is the pharmacokinetic profile of tandospirone in rats?
A4: In rats, tandospirone is rapidly absorbed and also rapidly eliminated. It has a short half-life of approximately 1.2 to 1.4 hours and low absolute bioavailability (around 0.24%) due to a significant first-pass effect in the liver. Its primary active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP).
Q5: Does tandospirone interact with other receptor systems to influence respiration?
A5: Studies have indicated that tandospirone does not significantly affect α2a/2c or µ-opioid receptors, nor does it modulate α1β2γ2 and α4β2δ GABA receptors. This suggests a specific action via the 5-HT1A receptor pathway for its respiratory effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of tandospirone on respiratory depression. | - Incorrect Dosage: The administered dose of tandospirone may be too low to elicit a response. - Timing of Administration: Tandospirone was not administered prophylactically (before the anesthetic). - Anesthetic Overdose: The dose of the anesthetic may be too high, causing profound respiratory depression that tandospirone cannot overcome. - Drug Stability: The this compound solution may have degraded. | - Dosage: Review the literature for effective dose ranges (e.g., 0.1–8 mg/kg intravenously in rats). Consider a dose-response study. - Administration Timing: Administer tandospirone prior to the anesthetic agent as per established protocols. - Anesthetic Dose: Titrate the anesthetic dose to a level that causes measurable respiratory depression without being lethal. - Drug Preparation: Prepare fresh solutions of this compound for each experiment. |
| Variable results between experimental subjects. | - Animal Strain/Sex: Different rat strains or sexes may exhibit varied responses. - Animal Health: Underlying health issues in some animals can affect respiratory function. - Inconsistent Anesthetic Depth: Variations in the depth of anesthesia can influence the degree of respiratory depression. | - Standardization: Use a consistent strain, sex, and age of rats for all experiments. - Health Checks: Ensure all animals are healthy and properly acclimatized before the experiment. - Monitoring Anesthesia: Continuously monitor the depth of anesthesia and maintain a consistent level throughout the experiment. |
| Difficulty in measuring respiratory parameters accurately. | - Improper Sensor Placement: For pulse oximetry, incorrect placement of the sensor can lead to inaccurate SaO2 readings. - Animal Movement: Movement artifacts can interfere with measurements from pulse oximeters or plethysmography chambers. - Calibration Issues: Equipment may not be properly calibrated. | - Sensor Placement: Ensure the pulse oximeter sensor is placed correctly on a vascularized area (e.g., paw or tail) and is securely attached. - Animal Restraint: Ensure the anesthetized animal is properly restrained to minimize movement. - Equipment Calibration: Calibrate all measurement devices according to the manufacturer's instructions before each experiment. |
Data Presentation
Table 1: Effect of Prophylactic Tandospirone on Fentanyl-Induced Respiratory Depression in Rats
| Treatment Group | Dose | Mean SaO2 (%) at 5 min post-fentanyl |
| Vehicle + Fentanyl | - | 37.62 ± 1.44 |
| Tandospirone + Fentanyl | 2 mg/kg | 63.60 ± 2.38 |
| Tandospirone + Fentanyl | 4 mg/kg | Significantly increased vs. vehicle |
| Tandospirone + Fentanyl | 8 mg/kg | Significantly increased vs. vehicle |
| Data derived from Chi et al., 2025. |
Table 2: Effect of Prophylactic Tandospirone on Midazolam-Induced Respiratory Depression in Rats
| Treatment Group | Dose | Effect on SaO2 |
| Vehicle + Midazolam | - | Significant decrease in SaO2 |
| Tandospirone + Midazolam | 0.1 - 8 mg/kg | Increased SaO2 compared to vehicle group |
| Data derived from Chi et al., 2025. |
Experimental Protocols
Protocol 1: Assessment of Tandospirone's Effect on Anesthetic-Induced Respiratory Depression
Objective: To evaluate the ability of tandospirone to ameliorate respiratory depression caused by fentanyl or midazolam in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Fentanyl hydrochloride or Midazolam hydrochloride
-
Vehicle (e.g., saline)
-
Pulse oximeter for rodents
-
Intravenous (IV) catheters and infusion pumps
Procedure:
-
Anesthetize the rats according to your institution's approved protocol.
-
Surgically implant an IV catheter for drug administration.
-
Allow the animal to stabilize.
-
Administer tandospirone (e.g., 0.1-8 mg/kg) or vehicle intravenously.
-
After a short interval (e.g., 5-15 minutes), administer the anesthetic agent (e.g., fentanyl at 80 µg/kg or midazolam at 80 mg/kg) intravenously.
-
Continuously monitor arterial oxygen saturation (SaO2) using a pulse oximeter for a defined period (e.g., 60 minutes).
-
Record SaO2, heart rate, and respiratory rate at regular intervals.
Protocol 2: Investigating the Role of 5-HT1A Receptors
Objective: To confirm that tandospirone's effects are mediated by 5-HT1A receptors.
Materials:
-
Same as Protocol 1
-
WAY100635 (5-HT1A receptor antagonist)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
In the experimental group, pre-administer WAY100635 (e.g., 1 mg/kg) intravenously.
-
After a suitable interval, administer tandospirone (an effective dose determined from Protocol 1, e.g., 4 mg/kg).
-
Administer the anesthetic agent (fentanyl or midazolam).
-
Monitor and record respiratory parameters as described in Protocol 1.
-
Compare the results to a control group receiving tandospirone and the anesthetic without the antagonist. A blockade of tandospirone's ameliorating effect by WAY100635 indicates 5-HT1A receptor involvement.
Visualizations
Caption: Signaling pathway of tandospirone's action.
Caption: Experimental workflow for investigating tandospirone.
References
- 1. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Oral Administration of Tandospirone Citrate in Rats
Welcome to the technical support center for researchers utilizing Tandospirone (B1205299) citrate (B86180) in preclinical studies involving oral administration in rats. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of Tandospirone citrate in rats?
The primary challenge in the oral administration of this compound in rats is its very low oral bioavailability, which is approximately 0.24%.[1][2] This is not due to poor absorption from the gastrointestinal tract; in fact, Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has both high solubility and high permeability.[1][2] The low bioavailability is primarily attributed to extensive and rapid first-pass metabolism in the liver.[1] The major metabolite produced is 1-(2-pyrimidinyl)-piperazine (1-PP).
Q2: What are the typical pharmacokinetic parameters of this compound in rats after oral administration?
Following intragastric administration of 20 mg/kg this compound in rats, the following pharmacokinetic parameters have been reported:
| Parameter | Value | Reference |
| Tmax (Time to maximum plasma concentration) | 0.161 ± 0.09 h | |
| Cmax (Maximum plasma concentration) | Not explicitly stated in the provided search results | |
| t1/2 (Half-life) | 1.380 ± 0.46 h | |
| AUC(0-∞) (Area under the plasma concentration-time curve) | 114.7 ± 41 ng/mL*h | |
| Oral Bioavailability (F%) | ~0.24% |
For comparison, the pharmacokinetic parameters after intravenous administration of 20 mg/kg are also provided:
| Parameter | Value | Reference |
| t1/2 (Half-life) | 1.224 ± 0.39 h | |
| AUC(0-∞) (Area under the plasma concentration-time curve) | 48,397 ± 19,107 ng/mL*h |
Q3: What is the primary mechanism of action of Tandospirone?
Tandospirone is a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor. Its anxiolytic effects are mediated through its interaction with these receptors, which are coupled to G-proteins (Gi/o). Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP), and subsequent downstream effects on protein kinase A (PKA) and G-protein-coupled inwardly rectifying potassium (GIRK) channels. This ultimately results in neuronal hyperpolarization and a decrease in neuronal firing.
Troubleshooting Guide
Issue 1: Low and variable drug exposure in plasma after oral gavage.
-
Potential Cause: Extensive first-pass metabolism. As previously mentioned, Tandospirone is heavily metabolized by enzymes in the liver, likely cytochrome P450 isoenzymes such as CYP3A4. This significantly reduces the amount of active drug reaching systemic circulation.
-
Troubleshooting Strategies:
-
Formulation Approaches: While specific data for Tandospirone is limited, general strategies for overcoming high first-pass metabolism for BCS Class I drugs can be explored. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can enhance lymphatic transport, partially bypassing the liver.
-
Nanoparticle Formulations: Encapsulating Tandospirone in nanoparticles may protect it from metabolic enzymes and alter its absorption pathway.
-
Prodrug Approach: Synthesizing a prodrug of Tandospirone that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation could be a viable strategy.
-
-
Co-administration with Enzyme Inhibitors: Co-administering Tandospirone with a known inhibitor of the metabolizing enzymes (e.g., a CYP3A4 inhibitor) could potentially increase its bioavailability. However, this approach requires careful dose adjustments and consideration of potential drug-drug interactions. It has been noted that fluvoxamine (B1237835) can facilitate the anxiolytic effect of tandospirone through CYP3A4 inhibition.
-
Issue 2: Difficulty in preparing a stable and homogenous formulation for oral gavage.
-
Potential Cause: Solubility and stability issues with the chosen vehicle.
-
Troubleshooting Strategies:
-
Vehicle Selection: this compound has been successfully administered in rats using a simple saline (0.9% NaCl) solution at a concentration for a 20 mg/kg dose. Given its high solubility, saline should be a suitable vehicle. If higher concentrations are required, a co-solvent system (e.g., with PEG 400) could be explored, though the potential for altered absorption should be considered.
-
pH Adjustment: Ensure the pH of the formulation is within a range that maintains the stability and solubility of this compound.
-
Fresh Preparation: It is advisable to prepare the dosing solution fresh on the day of the experiment to avoid potential degradation.
-
Issue 3: Animal distress or injury during the oral gavage procedure.
-
Potential Cause: Improper technique or inappropriate equipment.
-
Troubleshooting Strategies:
-
Proper Restraint: Ensure the rat is properly restrained to prevent movement and injury. The head and body should be aligned vertically with the esophagus.
-
Correct Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight to minimize the risk of esophageal or stomach perforation.
-
Gentle Insertion: The gavage needle should be inserted gently and should pass easily down the esophagus. Do not force the needle if resistance is met.
-
Slow Administration: Administer the formulation slowly to prevent reflux and potential aspiration into the lungs.
-
Alternative Dosing Methods: For chronic studies, consider training the rats to voluntarily consume the drug in a palatable vehicle to reduce the stress associated with repeated gavage.
-
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats
This protocol is based on a published study by Li et al. (2023).
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: Prepare a solution of this compound in 0.9% saline. The concentration should be calculated to deliver a dose of 20 mg/kg in a volume of 10 mL/kg.
-
Administration:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the this compound solution via intragastric gavage using an appropriately sized flexible gavage needle.
-
Provide food 2 hours after drug administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 2, 5, 8, 12, 20, 30, and 45 minutes, and 1, 2, 4, 7, and 10 hours post-dose.
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -70°C until analysis.
-
-
Sample Analysis:
-
Determine the plasma concentrations of Tandospirone and its major metabolite, 1-PP, using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2.
-
Visualizations
Caption: Experimental workflow for oral administration of this compound in rats.
Caption: Tandospirone 5-HT1A receptor signaling pathway.
References
Interpreting paradoxical effects of Tandospirone citrate in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Tandospirone citrate (B86180) in behavioral studies. It particularly focuses on interpreting the paradoxical cognitive effects observed with this 5-HT1A receptor partial agonist.
Troubleshooting Guides
Paradoxical Cognitive Effects of Tandospirone Citrate
Researchers may encounter seemingly contradictory effects of Tandospirone on cognitive functions, depending on the experimental design. This guide provides a summary of these effects, the context in which they are observed, and potential interpretations.
| Paradoxical Effect | Experimental Context | Observed Outcome | Potential Interpretation/Solution | References |
| Acute Cognitive Impairment | Single high-dose administration in healthy human volunteers. | Dose-dependent impairment of explicit verbal memory. | Acute stimulation of postsynaptic 5-HT1A receptors in the hippocampus may temporarily disrupt memory consolidation processes. This effect appears to be transient. Researchers should consider the timing of cognitive testing relative to drug administration. | [1][2][3] |
| Chronic Cognitive Enhancement | Chronic administration (weeks) in patients with schizophrenia. | Improvement in verbal memory and executive functions. | Chronic treatment may lead to desensitization of 5-HT1A autoreceptors, resulting in increased serotonin (B10506) release and downstream effects that enhance cognitive processes. This highlights the importance of long-term studies to observe the therapeutic potential of Tandospirone on cognition. | [2][4] |
| Dose-Dependent Amnesia (Animal Model) | Acute administration in mice undergoing a passive avoidance task. | Disrupted memory performance in a dose-dependent manner when administered before the training trial. | This preclinical finding corroborates the acute memory-impairing effects observed in humans and suggests a postsynaptic 5-HT1A receptor-mediated mechanism. Researchers should carefully select the dose and timing of administration based on the specific cognitive domain being investigated. |
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in memory performance after a single dose of Tandospirone in our animal model. Is this a known effect?
A1: Yes, this is a documented paradoxical effect of Tandospirone. Acute administration of Tandospirone has been shown to dose-dependently impair memory in a passive avoidance task in mice when given before the training trial. This finding is consistent with studies in healthy human volunteers where acute administration of Tandospirone impaired explicit verbal memory. This effect is thought to be mediated by the direct stimulation of postsynaptic 5-HT1A receptors in brain regions crucial for memory formation, such as the hippocampus.
Q2: Our long-term study with Tandospirone in a schizophrenia animal model shows improved cognitive flexibility. How can this be reconciled with the acute memory-impairing effects?
A2: The contrasting effects of acute versus chronic Tandospirone administration on cognition represent a key paradoxical aspect of this compound. While acute high doses can disrupt memory, chronic treatment has been associated with cognitive enhancement, particularly in the context of schizophrenia. The leading hypothesis for this discrepancy involves neuroadaptive changes following prolonged drug exposure. Chronic activation of 5-HT1A autoreceptors by Tandospirone is thought to lead to their desensitization. This, in turn, reduces the negative feedback on serotonin neurons, resulting in increased overall serotonergic transmission in brain regions like the prefrontal cortex, which is crucial for executive functions.
Q3: What is the proposed mechanism behind the acute memory impairment caused by Tandospirone?
A3: The acute memory impairment is likely due to the partial agonist activity of Tandospirone at postsynaptic 5-HT1A receptors, particularly in the hippocampus. Activation of these receptors can lead to hyperpolarization of neurons, inhibiting their firing and disrupting the synaptic plasticity processes, such as long-term potentiation (LTP), that are essential for memory consolidation. The effect is considered a direct consequence of the immediate pharmacological action of the drug.
Q4: Are there specific experimental designs that are more likely to reveal the cognitive-enhancing effects of Tandospirone?
A4: Yes, to observe the cognitive-enhancing effects of Tandospirone, studies should be designed with a chronic administration paradigm, typically lasting several weeks. The choice of animal model is also critical; models of neuropsychiatric disorders where cognitive deficits are a key feature, such as schizophrenia models, are more likely to demonstrate the therapeutic potential of Tandospirone. Furthermore, the cognitive tasks employed should assess domains that are known to be modulated by the serotonergic system, such as executive function and verbal memory.
Experimental Protocols
Assessment of Acute Verbal Memory in Healthy Volunteers
This protocol is based on the methodology described in studies investigating the acute cognitive effects of Tandospirone.
Objective: To assess the effect of a single oral dose of Tandospirone on explicit verbal memory.
Materials:
-
This compound tablets (e.g., 10 mg, 20 mg, 30 mg)
-
Placebo tablets identical in appearance
-
Standardized verbal learning and memory test (e.g., Rey Auditory Verbal Learning Test - RAVLT)
-
A quiet, well-lit testing room
Procedure:
-
Participant Recruitment: Recruit healthy adult volunteers with no history of psychiatric or neurological disorders. Obtain informed consent.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each participant will be tested on different occasions with different doses of Tandospirone and placebo, with a sufficient washout period between sessions (e.g., one week).
-
Drug Administration: Administer a single oral dose of Tandospirone or placebo.
-
Cognitive Testing:
-
Baseline: Conduct a baseline assessment of verbal memory using the RAVLT before drug administration.
-
Post-dosing: Administer parallel forms of the RAVLT at specific time points after drug administration (e.g., 60, 120, and 180 minutes) to capture the peak plasma concentration and subsequent effects.
-
-
Data Analysis: Analyze the RAVLT scores (e.g., immediate recall, delayed recall, recognition) using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different Tandospirone doses and placebo.
Visualizations
Caption: Acute vs. Chronic Tandospirone Signaling
Caption: Acute Verbal Memory Study Workflow
Caption: Interpreting Tandospirone's Paradox
References
Validation & Comparative
Tandospirone citrate versus buspirone: a comparative analysis of 5-HT1A agonism
In the landscape of anxiolytic and antidepressant drug development, the serotonin (B10506) 1A (5-HT1A) receptor remains a pivotal target. Among the therapeutic agents that modulate this receptor, tandospirone (B1205299) citrate (B86180) and buspirone (B1668070), both belonging to the azapirone class, are notable for their efficacy in treating anxiety disorders. This guide provides a detailed comparative analysis of these two compounds, with a focus on their interaction with the 5-HT1A receptor, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Pharmacological Profile: A Head-to-Head Comparison
Both tandospirone and buspirone exert their therapeutic effects primarily through partial agonism at postsynaptic 5-HT1A receptors and full agonism at presynaptic 5-HT1A autoreceptors.[1][2][3] This dual action is believed to contribute to their anxiolytic properties. Initially, agonism at presynaptic autoreceptors reduces the firing of serotonergic neurons, leading to a decrease in serotonin release.[2][4] However, long-term administration is thought to lead to the desensitization of these autoreceptors, resulting in an overall enhancement of serotonergic neurotransmission.
A key distinction lies in their receptor selectivity. Tandospirone is reported to have a more selective affinity for the 5-HT1A receptor compared to buspirone. Buspirone also exhibits a moderate affinity for dopamine (B1211576) D2 receptors, acting as an antagonist, which may contribute to its overall pharmacological profile and side effects. Tandospirone, in contrast, shows significantly lower affinity for D2 and other receptors, such as α1-adrenergic receptors, highlighting its specificity for the 5-HT1A target.
Quantitative Analysis: Binding Affinity and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) of tandospirone and buspirone for the human 5-HT1A receptor and other relevant neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Tandospirone (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | 27 ± 5 | Range reported: data varies across studies |
| Dopamine D2 | >1300 | Moderate affinity |
| α1-Adrenergic | >1300 | Moderate-to-high affinity |
| 5-HT2 | >1300 | Weak affinity |
In terms of functional activity, both compounds are classified as partial agonists at postsynaptic 5-HT1A receptors. One study measuring 5-HT1A receptor-mediated effects through adenylate cyclase inhibition found that tandospirone exhibits approximately 60% of the agonist effect of the full agonist 8-OH-DPAT.
Signaling Pathways and Experimental Workflows
The interaction of tandospirone and buspirone with the 5-HT1A receptor initiates a cascade of intracellular events. The following diagrams illustrate the canonical 5-HT1A signaling pathway, a typical experimental workflow for assessing receptor binding, and a logical comparison of the two drugs.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Tandospirone vs. Buspirone: Key Differences.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of tandospirone and buspirone for the 5-HT1A receptor through competitive displacement of a specific radioligand.
Materials:
-
Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Test Compounds: Tandospirone citrate and buspirone hydrochloride, dissolved to create a range of concentrations.
-
Non-specific Binding Control: 10 µM 5-HT (serotonin).
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In triplicate, add the following to test tubes:
-
Assay buffer.
-
A fixed concentration of [³H]8-OH-DPAT (typically near its Kd value).
-
Varying concentrations of the test compound (tandospirone or buspirone) or buffer (for total binding) or 10 µM 5-HT (for non-specific binding).
-
Membrane suspension (typically 50-100 µg of protein).
-
-
Incubation: Incubate the tubes at 25°C for 60 minutes to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (concentration of the drug that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding
Objective: To assess the functional activity (agonist efficacy) of tandospirone and buspirone at the 5-HT1A receptor by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: this compound and buspirone hydrochloride.
-
Full Agonist Control: 8-OH-DPAT.
Procedure:
-
Assay Setup: In triplicate, add the following to test tubes:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10 µM).
-
Varying concentrations of the test compound.
-
Membrane suspension.
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated binding against the drug concentration to generate a dose-response curve. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined. The intrinsic activity is often expressed as a percentage of the response to a full agonist.
Clinical Efficacy and Concluding Remarks
Clinically, both tandospirone and buspirone have demonstrated efficacy in the treatment of generalized anxiety disorder. Some studies suggest comparable effectiveness between the two drugs. The choice between tandospirone and buspirone in a research or clinical setting may be guided by the desired receptor selectivity profile. Tandospirone's higher selectivity for the 5-HT1A receptor may offer an advantage in studies aiming to isolate the effects of 5-HT1A modulation with minimal confounding effects from other receptor systems. Conversely, buspirone's activity at dopamine D2 receptors might be relevant in certain experimental paradigms or clinical populations.
This guide provides a foundational comparison of tandospirone and buspirone. Researchers are encouraged to consult the primary literature for more detailed, context-specific information when designing their experiments.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. droracle.ai [droracle.ai]
A Comparative Analysis of Tandospirone Citrate and SSRIs in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of tandospirone (B1205299) citrate (B86180) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in preclinical models of anxiety. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.
Mechanism of Action: A Tale of Two Serotonergic Pathways
Tandospirone citrate and SSRIs both modulate the serotonin (5-HT) system to exert their anxiolytic effects, but through distinct mechanisms.[1][2][3][4]
This compound: As an azapirone derivative, tandospirone acts as a potent and selective partial agonist of the 5-HT1A receptor.[1] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and amygdala. By partially activating these receptors, tandospirone modulates serotonergic activity, which is thought to contribute to its anxiolytic effects without the sedative and dependence-inducing properties associated with other anxiolytics like benzodiazepines.
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, which includes fluoxetine, sertraline, and paroxetine, primarily functions by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. The anxiolytic effects of SSRIs are believed to result from the downstream adaptive changes in the brain in response to this sustained increase in synaptic serotonin.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of tandospirone and SSRIs.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of tandospirone and SSRIs has been evaluated in various animal models of anxiety. The most common behavioral assays include the elevated plus-maze (EPM) and the light-dark box (LDB) test. These tests are based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.
Elevated Plus-Maze (EPM) Test
The EPM consists of two open and two enclosed arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Drug Class | Compound | Dose (mg/kg) | Route | Key Findings in EPM |
| 5-HT1A Partial Agonist | Tandospirone | 0.01 - 0.06 | i.p. | Increased time spent in open arms and number of open arm entries in stressed rats. |
| SSRIs | Fluoxetine | 10 - 20 | i.p. | Acute administration may have anxiogenic effects (decreased time in open arms), while chronic treatment (14 days) shows anxiolytic effects (increased time in open arms). |
| Sertraline | 10 | i.p. | Acute administration decreased time spent in open arms. | |
| Paroxetine | 3 - 17 | gavage | No significant change in time spent in open arms after adolescent treatment. |
Note: The presented data is a synthesis from multiple studies and may not represent direct head-to-head comparisons. Dosages and experimental conditions can vary significantly between studies.
Light-Dark Box (LDB) Test
The LDB test consists of a dark, enclosed compartment and a bright, open compartment. Anxiolytic compounds typically increase the time spent in the light compartment.
| Drug Class | Compound | Dose (mg/kg) | Route | Key Findings in LDB |
| 5-HT1A Partial Agonist | Tandospirone | 0.1 - 1 | i.p. | Dose-dependently increased the time spent in the light zone in mice. |
| SSRIs | Fluoxetine | 1 | N/A | Increased time spent in the light in planarians, suggesting anxiolytic-like effects. |
| Various | N/A | N/A | Results with SSRIs in the LDB test have been noted to be contradictory in some reviews. |
Note: The presented data is a synthesis from multiple studies and may not represent direct head-to-head comparisons. Dosages and experimental conditions can vary significantly between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the key experiments cited.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50-70 cm). Two arms are enclosed by high walls (e.g., 40 cm), and two are open. The arms are connected by a central platform.
-
Animal Handling: Rodents are habituated to the testing room for at least one hour before the experiment.
-
Procedure: Each animal is placed on the central platform facing an open arm. The behavior is recorded for a set period, typically 5 minutes.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Animal Handling: Similar to the EPM, animals are habituated to the testing environment.
-
Procedure: The animal is placed in the center of the light compartment, and its movement is recorded for a defined period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Data Analysis: Anxiolytic activity is inferred from a significant increase in the time spent in the light compartment and the number of transitions.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the anxiolytic effects of tandospirone and an SSRI.
Conclusion
This compound and SSRIs represent two distinct therapeutic strategies for anxiety, both acting on the serotonergic system. Preclinical evidence suggests that tandospirone exhibits anxiolytic properties in animal models, often with a rapid onset of action. SSRIs also demonstrate anxiolytic efficacy, particularly after chronic administration, although acute administration can sometimes produce anxiogenic-like effects. The choice between these agents in a clinical setting would depend on various factors, including the specific anxiety disorder, patient history, and side effect profiles. The preclinical data presented here provides a foundation for further research into the nuanced effects of these compounds and the development of novel anxiolytic therapies.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. How Do SSRIs Work for Anxiety and Depression? - GoodRx [goodrx.com]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
A Comparative Analysis of Tandospirone Citrate and Diazepam for Preoperative Anxiety
A comprehensive review of the efficacy, safety, and mechanisms of action of Tandospirone (B1205299) citrate (B86180) and Diazepam in the management of preoperative anxiety, supported by clinical data and experimental protocols.
This guide provides a detailed comparison of two commonly utilized anxiolytic agents, Tandospirone citrate and Diazepam, for the alleviation of preoperative anxiety. The information is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their pharmacological profiles and clinical effectiveness.
Executive Summary
Preoperative anxiety is a common and significant concern that can negatively impact surgical outcomes. Both this compound, a non-benzodiazepine anxiolytic, and Diazepam, a classic benzodiazepine (B76468), are employed to manage this condition. While both have demonstrated efficacy, they operate through distinct mechanisms, leading to differences in their side effect profiles and clinical applications. This guide synthesizes available data to provide a clear, evidence-based comparison.
Data Presentation: Quantitative Comparison
A key study directly comparing the anxiolytic effects of Tandospirone and Diazepam in a preoperative setting provides valuable quantitative data. The following table summarizes the findings from a double-blind, randomized controlled trial involving patients undergoing elective otolaryngologic surgery. Anxiety levels were assessed using the Spielberger State-Trait Anxiety Inventory (STAI) before and after premedication.
| Treatment Group | N | Mean STAI Score (Pre-medication) | Mean STAI Score (Post-medication) | Change in STAI Score | P-value |
| Tandospirone 10 mg | 40 | 45.3 ± 9.8 | 41.5 ± 10.5 | -3.8 | < 0.02 |
| Tandospirone 30 mg | 40 | 46.1 ± 10.2 | 42.0 ± 11.1 | -4.1 | < 0.02 |
| Diazepam 10 mg | 40 | 45.8 ± 9.5 | 39.4 ± 9.9 | -6.4 | < 0.001 |
| Placebo | 40 | 44.9 ± 9.2 | 47.6 ± 10.8 | +2.7 | < 0.001 |
Data from Oshima et al. (2001). The anxiolytic effects of the 5-hydroxytryptamine-1A agonist tandospirone before otolaryngologic surgery. Anesthesia & Analgesia.[1][2]
Experimental Protocols
The following is a detailed methodology from the key comparative study cited above:
Study Design: A double-blind, randomized, placebo-controlled clinical trial.[1]
Participants: 160 adult patients (ASA physical status I or II) scheduled for elective otolaryngologic surgery.[1]
Intervention: Patients were randomly assigned to one of four groups to receive oral medication 90 minutes before entering the operating room:
-
Group T10: Tandospirone 10 mg[1]
-
Group T30: Tandospirone 30 mg
-
Group D: Diazepam 10 mg
-
Group P: Placebo
Anxiety Assessment: The primary outcome measure was the change in the state anxiety score of the Spielberger State-Trait Anxiety Inventory (STAI). Assessments were conducted on the day before surgery (pre-treatment) and immediately after entry into the operating room (post-treatment).
Physiological Monitoring: Systolic and diastolic arterial pressure, and heart rate were also monitored as physiological indicators of anxiety.
Mechanism of Action and Signaling Pathways
Tandospirone and Diazepam exert their anxiolytic effects through fundamentally different neurochemical pathways.
This compound: Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor. Its anxiolytic action is primarily mediated by its effect on the serotonergic system. It does not interact with benzodiazepine receptors and thus lacks the sedative and muscle-relaxant properties associated with drugs like Diazepam.
Diazepam: Diazepam is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability, which produces a calming effect.
Caption: Comparative Signaling Pathways of Tandospirone and Diazepam.
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial comparing the preoperative anxiolytic effects of Tandospirone and Diazepam.
Caption: Experimental Workflow for Preoperative Anxiolytic Comparison.
Discussion
The clinical data indicate that while both Tandospirone and Diazepam are effective in reducing preoperative anxiety compared to placebo, Diazepam demonstrated a greater anxiolytic effect in the cited study. However, the distinct pharmacological profiles of these agents are a critical consideration for clinical use.
Diazepam, as a benzodiazepine, is associated with potential side effects such as sedation, cognitive impairment, and a risk of dependence with long-term use. In contrast, Tandospirone's selective action on serotonin receptors generally results in a more favorable side-effect profile, with less sedation and no risk of dependence.
The choice between Tandospirone and Diazepam for preoperative anxiety should be guided by a comprehensive assessment of the patient's individual needs, including the desired level of anxiolysis, the potential for adverse effects, and the patient's medical history. For patients where sedation is a concern or who have a history of substance abuse, Tandospirone may be a more appropriate choice. Conversely, for patients requiring a more potent and rapid anxiolytic effect, Diazepam may be preferred. Further research with larger and more diverse patient populations is warranted to fully elucidate the comparative benefits of these two agents in the preoperative setting.
References
Validating the anxiolytic effects of Tandospirone citrate against a placebo control
For Immediate Release
This publication provides a comprehensive comparison of the anxiolytic effects of tandospirone (B1205299) citrate (B86180) against a placebo control, intended for researchers, scientists, and drug development professionals. The following guide summarizes key experimental data, outlines detailed methodologies of cited clinical trials, and visualizes the compound's mechanism of action.
Executive Summary
Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, demonstrating efficacy in the treatment of anxiety disorders, particularly Generalized Anxiety Disorder (GAD). Clinical studies have shown that tandospirone can significantly reduce anxiety symptoms compared to placebo. This guide presents quantitative data from a key placebo-controlled trial and another study comparing different dosages of tandospirone, alongside detailed experimental protocols and a visualization of its signaling pathway.
Quantitative Data Summary
The anxiolytic effects of tandospirone have been evaluated in multiple clinical trials. Below are summaries of quantitative data from two notable studies.
Table 1: Efficacy of Tandospirone in Patients with Irritable Bowel Syndrome and Anxiety (Placebo-Controlled)
| Parameter | Tandospirone + Pinaverium (n=82) | Placebo + Pinaverium (n=88) | p-value |
| HAM-A Score Response Rate | 61.0% | 21.0% | < 0.01 |
Data from a prospective, randomized, controlled study investigating the efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea (IBS-D) and moderate anxiety. Response rate was based on the Hamilton Rating Scale for Anxiety (HAM-A).[1]
Table 2: Efficacy of Two Doses of Tandospirone in Patients with Generalized Anxiety Disorder
| Parameter | Tandospirone 60 mg/day (n=137) | Tandospirone 30 mg/day (n=137) | p-value |
| Overall Response Rate | 65.7% | 58.4% | 0.213 |
| Significant Response Rate | 34.3% | 22.6% | 0.032 |
| Change in HAMA Total Score from Baseline | Higher in 60 mg/day group | --- | --- |
| Reduction in HAMA Somatic Anxiety Factor | More significant in 60 mg/day group | --- | --- |
| Reduction in HAMA Cardiovascular Symptom Factor | More significant in 60 mg/day group | --- | --- |
| Reduction in HAMA Gastrointestinal Symptom Factor | More significant in 60 mg/day group | --- | --- |
Data from a multicenter, randomized, parallel-group controlled trial comparing the efficacy and safety of 60 mg/day and 30 mg/day tandospirone in patients with GAD.[2][3][4]
Experimental Protocols
Study 1: Tandospirone in Irritable Bowel Syndrome with Anxiety
-
Objective: To investigate the efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea (IBS-D) and anxiety.[1]
-
Study Design: A prospective, randomized, controlled study.
-
Participants: 200 patients with IBS-D and moderate anxiety were randomized into two groups.
-
Intervention:
-
Arm A: Pinaverium and tandospirone (10 mg, thrice daily).
-
Arm B: Pinaverium and placebo (thrice daily).
-
-
Duration: 8 weeks.
-
Primary Outcome Measures: Response rates for abdominal pain and diarrhea.
-
Secondary Outcome Measures: Response rates for anxiety, evaluated using the Hamilton Rating Scale for Anxiety (HAM-A).
Study 2: Comparative Efficacy and Safety of Two Doses of Tandospirone in Generalized Anxiety Disorder
-
Objective: To determine the relative safety and efficacy of different doses of tandospirone in treating GAD.
-
Study Design: A multicenter, randomized, parallel-group controlled trial.
-
Participants: Patients diagnosed with GAD according to DSM-IV, with a HAMA score ≥17, aged 18-65 years.
-
Intervention:
-
Group 1: Tandospirone 60 mg/day.
-
Group 2: Tandospirone 30 mg/day.
-
-
Duration: 6 weeks.
-
Primary Outcome Measure: Overall response rate.
-
Secondary Outcome Measures: Significant response rate, clinical recovery rate, and changes in HAMA total score and subscale scores.
-
Inclusion Criteria: Diagnosis of GAD according to DSM-IV, HAMA score ≥17.
-
Exclusion Criteria: Serious suicidal tendency, HAMD score ≥21, pregnancy or lactation, history of hypersensitivity to tandospirone, and other serious medical conditions.
Mechanism of Action: Signaling Pathway
Tandospirone exerts its anxiolytic effects primarily through its action as a partial agonist at the serotonin 5-HT1A receptors. This interaction modulates serotonergic neurotransmission in brain regions associated with mood and anxiety.
Caption: Mechanism of action of Tandospirone.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of tandospirone.
Caption: Generalized workflow of a Tandospirone clinical trial.
References
- 1. Efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Dose Tandospirone Shows Modest Efficacy Gains in Generalized Anxiety Disorder, With Increased Adverse Events
A multicenter, randomized controlled trial reveals that a higher dose of tandospirone (B1205299) citrate (B86180) (60 mg/day) offers some advantages in relieving somatic and depressive symptoms of Generalized Anxiety Disorder (GAD) compared to a lower dose (30 mg/day), though it does not significantly improve the overall response rate.[1][2][3][4] Patients on the higher dose experienced a greater incidence of adverse events.[1]
Tandospirone citrate is an anxiolytic agent that primarily acts as a partial agonist at the 5-HT1A serotonin (B10506) receptors. Its mechanism is distinct from traditional benzodiazepines, offering anxiolysis without significant sedative and dependency-inducing properties. The drug modulates serotonergic activity in key brain regions associated with mood and anxiety, such as the hippocampus and raphe nuclei.
Comparative Efficacy of High vs. Low Dose Tandospirone
A key clinical trial provides a direct comparison of the two dosage regimens over a 6-week treatment period. While both doses demonstrated efficacy in treating GAD, the 60 mg/day group showed a statistically significant greater reduction in the total Hamilton Anxiety Rating Scale (HAMA) score.
| Efficacy Outcome | 60 mg/day Tandospirone | 30 mg/day Tandospirone | p-value |
| Overall Response Rate | 65.7% | 58.4% | 0.213 |
| Significant Response Rate | 34.3% | 22.6% | 0.032 |
| Clinical Recovery Rate | 41.6% | 39.4% | 0.712 |
| Change in HAMA Total Score | -17.84 ± 6.89 | -15.77 ± 5.74 | 0.007 |
| Change in HAMA Somatic Anxiety Factor | Significant Improvement | Less Improvement | < 0.05 |
| Change in HAMD-17 Score | More Significant Reduction | Less Reduction | < 0.05 |
Data sourced from a multicenter randomized controlled trial.
Notably, the higher dose was more effective in alleviating somatic symptoms, including cardiovascular and gastrointestinal complaints, which are common clinical manifestations in GAD. Furthermore, the 60 mg/day dose showed a greater improvement in depressive symptoms, as measured by the Hamilton Depression Scale-17 (HAMD-17).
Despite these advantages, the overall response rate between the two groups was not statistically different. However, the "significant response rate" was notably higher in the high-dose group.
Safety and Tolerability
The incidence of total adverse events was higher in the 60 mg/day group (23.4%) compared to the 30 mg/day group (11.7%). The most common adverse events in the high-dose group were dizziness and gastrointestinal reactions. Importantly, there was no significant difference in the rate of withdrawal from the study due to adverse events, suggesting that the 60 mg/day dose is generally tolerable for patients with GAD.
Experimental Protocols
The primary source of this comparative data is a multicenter, parallel-group, randomized controlled trial conducted in China.
Study Design:
-
Participants: Inpatients or outpatients aged 18-65 years diagnosed with GAD according to DSM-IV criteria, with a HAMA score ≥ 17.
-
Intervention: Patients were randomly assigned to receive either 60 mg/day or 30 mg/day of this compound.
-
Duration: The treatment period was 6 weeks.
-
Primary Endpoint: The main outcome measured was the overall response rate after 6 weeks of treatment.
-
Secondary Endpoints: These included significant response rate, clinical recovery rate, and changes in various clinical scales such as HAMA, HAMD-17, Clinical Global Impression-Severity (CGI-S), and Impression-Improvement (CGI-I) scores.
Mechanism of Action: Signaling Pathway
Tandospirone exerts its anxiolytic effects by acting as a partial agonist on the 5-HT1A receptor. This receptor is coupled to an inhibitory G-protein (Gαi/o). Activation of the 5-HT1A receptor by tandospirone leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This decrease in cAMP leads to reduced activity of Protein Kinase A (PKA).
The G-protein activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in an overall inhibitory effect on neuronal firing. This action, particularly in the hippocampus and amygdala, is thought to be central to its anxiolytic properties.
References
- 1. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Tandospirone Citrate and Sertraline for the Treatment of Social Anxiety Disorder
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of tandospirone (B1205299) citrate (B86180) and sertraline (B1200038) for the treatment of social anxiety disorder (SAD), supported by available experimental data. While sertraline is an established first-line treatment for SAD, tandospirone citrate, a newer agent with a different mechanism of action, has shown promise. This document synthesizes the current clinical evidence for both compounds, highlighting their efficacy, safety, and underlying pharmacological pathways.
Executive Summary
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), has a well-documented evidence base for its efficacy in treating social anxiety disorder in adults. This compound, a partial agonist of the serotonin 5-HT1A receptor, has also demonstrated efficacy in treating anxiety disorders. A direct comparative clinical trial in an adolescent population suggests that tandospirone is safe, effective, and non-inferior to sertraline for SAD in this age group. However, there is a notable lack of robust, placebo-controlled clinical trial data for tandospirone specifically in the adult population with social anxiety disorder. This guide presents a detailed comparison based on the available evidence, with the acknowledgment of this data gap.
Mechanism of Action
The therapeutic effects of this compound and sertraline in social anxiety disorder are attributed to their distinct interactions with the serotonergic system.
This compound: Tandospirone acts as a partial agonist at the 5-HT1A serotonin receptors.[1][2] These receptors are located both presynaptically, where they regulate the synthesis and release of serotonin, and postsynaptically. By partially activating these receptors, tandospirone modulates serotonergic activity, which is thought to contribute to its anxiolytic effects.[1][2] It has a low affinity for other receptors like dopamine (B1211576) D2 receptors.[1]
Sertraline: Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism is to block the reuptake of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Clinical Efficacy
A randomized, open-label clinical trial provides the most direct comparison between tandospirone and sertraline for social anxiety disorder, albeit in an adolescent population.
Table 1: Comparison of Efficacy Outcomes in Adolescents with SAD (8-Week Study)
| Outcome Measure | Tandospirone | Sertraline | p-value |
| Response Rate (CGI-I) | 48.6% | 55.6% | 0.42 |
| Response Rate (HAM-A ≥50% reduction) | 37.1% | 41.7% | - |
| Mean Change in HAM-A Score from Baseline | Significant Improvement (p < 0.0001) | Significant Improvement (p < 0.0001) | - |
| Mean Change in Social Phobia Inventory (SPIN) Score from Baseline | Significant Improvement (p < 0.0001) | Significant Improvement (p < 0.0001) | - |
CGI-I: Clinical Global Impression of Improvement; HAM-A: Hamilton Anxiety Scale
For the adult population, sertraline's efficacy in social anxiety disorder is well-established through numerous placebo-controlled studies.
Table 2: Efficacy of Sertraline in Adults with Generalized Social Anxiety Disorder (20-Week, Placebo-Controlled Study)
| Outcome Measure | Sertraline | Placebo | p-value |
| Response Rate (CGI-I 'much' or 'very much' improved) | 53% | 29% | < 0.01 |
| Mean Reduction in Marks Fear Questionnaire (Social Phobia Subscale) | 32.6% | 10.8% | - |
| Mean Reduction in Brief Social Phobia Scale Total Score | 34.3% | 18.6% | - |
Robust clinical trial data on the efficacy of tandospirone specifically for social anxiety disorder in adults is limited. However, studies on its use in generalized anxiety disorder (GAD) provide some insight into its anxiolytic potential.
Table 3: Efficacy of Tandospirone in Adults with Generalized Anxiety Disorder (6-Week, Randomized Controlled Trial)
| Outcome Measure | Tandospirone (30 mg/day) | Tandospirone (60 mg/day) |
| Overall Response Rate | 58.4% | 65.7% |
| Significant Response Rate | 22.6% | 34.3% |
| Mean Change in HAM-A Total Score from Baseline | -15.77 | -17.84 |
Safety and Tolerability
Both tandospirone and sertraline are generally well-tolerated, though their side effect profiles differ.
In the head-to-head study in adolescents, both drugs were reported to be safe. Sertraline, as an SSRI, is associated with side effects such as nausea, headache, insomnia, and sexual dysfunction. Tandospirone is reported to have a favorable side effect profile, with common side effects being mild and including dizziness, headache, and gastrointestinal disturbances. A key advantage of tandospirone is that it is not typically associated with significant sedation or cognitive impairment.
Experimental Protocols
Randomized Open-Label Trial of Tandospirone vs. Sertraline in Adolescents with SAD
-
Objective: To evaluate the efficacy and safety of tandospirone compared to sertraline in adolescents with SAD.
-
Study Design: A randomized, open-label, 8-week clinical trial.
-
Participants: Adolescent patients who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for SAD.
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either tandospirone or sertraline.
-
Primary Outcome Measures:
-
Change from baseline in the Hamilton Anxiety (HAM-A) scale.
-
Response rate as measured by the Clinical Global Impression of Improvement (CGI-I) scale.
-
-
Secondary Outcome Measure: Change from baseline in the Social Phobia Inventory (SPIN) score.
Conclusion
Sertraline is a well-established and effective treatment for social anxiety disorder in adults, supported by a large body of evidence from placebo-controlled trials. This compound appears to be a safe and effective alternative, with a direct comparative study in adolescents suggesting non-inferiority to sertraline. The distinct mechanism of action of tandospirone as a 5-HT1A partial agonist may offer a different therapeutic option for patients, potentially with a more favorable side effect profile concerning sedation and sexual dysfunction.
However, a significant limitation in the current literature is the absence of large-scale, placebo-controlled trials of tandospirone specifically for the treatment of social anxiety disorder in the adult population. Further research in this area is crucial to fully elucidate the therapeutic potential of tandospirone for adults with SAD and to provide a more definitive comparison with established first-line treatments like sertraline. Professionals in drug development should consider this evidence gap as a potential area for future clinical investigation.
References
- 1. Clinical effects of buspirone in social phobia: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of the efficacy and safety of tandospirone versus sertraline monotherapy for social anxiety disorder: a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Tandospirone citrate with antidepressants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Evaluation of Tandospirone (B1205299) Citrate's Synergistic Effects with Antidepressants
Tandospirone citrate (B86180), a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, is emerging as a significant adjunctive therapy in the management of major depressive disorder (MDD), particularly in patients with comorbid anxiety. This guide provides a comprehensive comparison of the synergistic effects of tandospirone when combined with various classes of antidepressants, supported by experimental data from clinical trials.
Executive Summary
The augmentation of antidepressant treatment with tandospirone citrate has demonstrated notable success in enhancing therapeutic outcomes. Clinical evidence suggests that this combination therapy can lead to a more rapid onset of antidepressant action, improved efficacy in reducing both depressive and anxiety symptoms, and a favorable safety profile. The primary mechanism underlying this synergy is believed to be the accelerated desensitization of presynaptic 5-HT1A autoreceptors, leading to an enhanced serotonergic neurotransmission.
Comparative Efficacy: Tandospirone in Combination with Antidepressants
The therapeutic benefits of combining tandospirone with antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs), have been evaluated in several clinical studies. The quantitative outcomes of these trials are summarized below.
Tandospirone with Selective Serotonin Reuptake Inhibitors (SSRIs)
The combination of tandospirone with SSRIs has been the most extensively studied. A multicenter, randomized, parallel-controlled, open-label study involving 245 patients with MDD and high anxiety demonstrated that the addition of tandospirone to SSRI treatment resulted in significantly greater improvement in both depression and anxiety scores compared to SSRI monotherapy after 6 weeks.[1]
| Antidepressant Class | Study | Primary Outcome Measures | Results (Combination vs. Monotherapy) | p-value |
| SSRIs | Lin et al. (2018)[1] | Change in HAMD-17 Total Score | Significantly greater reduction | p = 0.003 |
| Change in HAMA Total Score | Significantly greater reduction | p = 0.010 | ||
| Change in CGI-S Score | Significantly greater reduction | p = 0.003 |
Another study focusing on vascular depression with anxiety found that augmenting escitalopram (B1671245) with tandospirone accelerated the onset of anti-depressive and anxiolytic effects. The combination group showed significantly lower HAMD and HAMA scores at weeks 1 and 2 compared to the escitalopram monotherapy group.
| Antidepressant (SSRI) | Study | Timepoint | Outcome Measure | Result (Combination vs. Monotherapy) | p-value |
| Escitalopram | Chen et al. (2019) | Week 1 & 2 | HAMD Score | Significantly lower | p < 0.001 |
| Week 1 & 2 | HAMA Score | Significantly lower | p < 0.001 | ||
| Week 1 & 2 | CGI Scores | Greater improvement | p < 0.01 |
Tandospirone with Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
An open-labeled randomized control trial investigated the efficacy of combining tandospirone with the SNRI venlafaxine (B1195380) in patients with vascular depression accompanied by somatic symptoms. The combination therapy demonstrated a more rapid and significant reduction in depressive, anxiety, and somatic symptoms compared to venlafaxine alone.
| Antidepressant (SNRI) | Study | Timepoint | Outcome Measure | Result (Combination vs. Monotherapy) |
| Venlafaxine | Chen et al. (2024)[2][3] | Week 2 | HAMD Score | Significant decrease |
| Weeks 1, 2, 4, 8 | HAMA Scores | Markedly lower | ||
| Weeks 1, 2, 4, 8 | PHQ-15 Scores | Markedly lower |
Tandospirone with Tricyclic Antidepressants (TCAs)
A randomized controlled trial evaluated the efficacy of augmenting the TCA clomipramine (B1669221) with tandospirone in outpatients with major depressive disorder. While the study did not find statistically significant differences in the overall improvement at 6 weeks, it did observe a trend towards a more rapid onset of antidepressant effects in the tandospirone combination group.
| Antidepressant (TCA) | Study | Timepoint | Outcome Measure | Result (Combination vs. Monotherapy) |
| Clomipramine | Yamada et al. (2003)[4] | Week 2 | % Improvement in HDRS-17 Score | Tended to be higher (not statistically significant) |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to evaluate the synergistic effects of tandospirone. Below are summaries of the key experimental protocols.
Multicenter, Randomized, Parallel-Controlled, Open-Label Study (Lin et al., 2018)
-
Objective: To evaluate the efficacy and safety of adjunctive tandospirone in individuals with MDD and high levels of anxiety.
-
Patient Population: 245 patients fulfilling the DSM-IV-TR criteria for MDD.
-
Inclusion Criteria: Patients with MDD and high anxiety.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Dosing Regimen: Patients were randomly assigned to receive either SSRIs and a flexible dose of tandospirone or SSRIs alone for 6 weeks. The specific SSRIs included fluoxetine, paroxetine, fluvoxamine, sertraline, citalopram, and escitalopram.
-
Outcome Measures: Hamilton Anxiety Rating Scale (HAMA), 17-item Hamilton Depression Rating Scale (HAMD-17), and Clinical Global Impressions-Severity (CGI-S) scores.
-
Statistical Analysis: Not detailed in the provided search results.
Open-Labeled Randomized Control Trial (Chen et al., 2024)
-
Objective: To explore the pharmacological treatment of vascular depression (VaDep) with somatic symptoms and assess the correlation between blood levels of neurotransmitters and VaDep severity.
-
Patient Population: Patients with VaDep and somatic symptoms.
-
Dosing Regimen: Patients were randomly assigned to receive either venlafaxine plus tandospirone (Combined Group) or venlafaxine alone (Monotherapy Group).
-
Outcome Measures: Hamilton Depression Scale (HAMD), Hamilton Anxiety Scale (HAMA), and Patient Health Questionnaire-15 (PHQ-15). Blood levels of monoamine neurotransmitters were measured by enzyme-linked immunosorbent assay.
-
Statistical Analysis: Not detailed in the provided search results.
Randomized Controlled Trial (Yamada et al., 2003)
-
Objective: To investigate the efficacy of augmenting clomipramine with tandospirone in untreated outpatients with major depressive disorder.
-
Patient Population: 36 untreated outpatients with major depressive disorder.
-
Dosing Regimen: Patients were randomized into three groups for 6 weeks of treatment: clomipramine and tandospirone, clomipramine and diazepam, or clomipramine alone.
-
Outcome Measures: Percentage improvement in the 17-item Hamilton Depression Rating Scale (HDRS-17) and the Hamilton Anxiety Rating Scale (HARS-14) scores.
-
Statistical Analysis: Not detailed in the provided search results.
Mechanism of Synergistic Action: Signaling Pathways
The synergistic antidepressant effect of tandospirone is primarily attributed to its action on the serotonergic system, specifically through its partial agonism at 5-HT1A receptors.
Caption: Synergistic mechanism of tandospirone and antidepressants.
Antidepressants like SSRIs and SNRIs work by blocking the reuptake of serotonin (and norepinephrine (B1679862) for SNRIs) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism, reducing the firing rate of serotonin neurons and thus limiting the overall increase in synaptic serotonin.
Tandospirone, as a partial agonist at these 5-HT1A autoreceptors, is thought to accelerate their desensitization. This blunts the negative feedback mechanism, leading to a more robust and sustained increase in serotonin release and neurotransmission. This accelerated desensitization is believed to contribute to the faster onset of action observed with combination therapy.
Furthermore, tandospirone also acts as a partial agonist on postsynaptic 5-HT1A receptors, which are involved in mediating the anxiolytic and antidepressant effects of serotonin.
Caption: Typical workflow for a randomized controlled trial.
Conclusion
The augmentation of antidepressant therapy with this compound represents a promising strategy for improving outcomes in patients with major depressive disorder, particularly those with significant anxiety. The available evidence from clinical trials indicates that this combination can lead to a faster onset of action and greater efficacy compared to antidepressant monotherapy. The underlying mechanism, centered on the accelerated desensitization of 5-HT1A autoreceptors, provides a strong rationale for this synergistic effect. Further large-scale, double-blind, placebo-controlled trials are warranted to confirm these findings and to further elucidate the full potential of tandospirone as an adjunctive treatment for depression.
References
- 1. Effects of tandospirone augmentation in major depressive disorder patients with high anxiety: A multicenter, randomized, parallel-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Safety and Efficacy of Two Doses of this compound for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Analysis on the Effects of this compound Assisted by Drawing Therapy on Medication Compliance and Sleep Quality in Patients with Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of tandospirone augmentation in patients with major depressive disorder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Validation of Tandospirone Citrate's Therapeutic Effects: A Comparative Guide
Tandospirone citrate, an anxiolytic and antidepressant agent, has garnered significant clinical attention, particularly in Japan and China, for the treatment of generalized anxiety disorder (GAD) and other anxiety-related conditions.[1] As a member of the azapirone class of drugs, it presents a distinct pharmacological profile compared to traditional anxiolytics like benzodiazepines. This guide provides an objective comparison of Tandospirone's performance against different dosages and alternative medications, supported by experimental data from multiple clinical studies.
Mechanism of Action
Tandospirone primarily functions as a selective partial agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] These receptors are densely located in brain regions critical for mood and anxiety regulation, such as the hippocampus, amygdala, and raphe nuclei.[1][3] By binding to and partially activating these receptors, Tandospirone modulates serotonergic activity. It acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and a partial agonist at postsynaptic receptors in forebrain areas. This action is believed to inhibit the protein kinase A (PKA)-mediated protein phosphorylation and neuronal activity, leading to its anxiolytic effect. Unlike benzodiazepines that enhance the effects of the inhibitory neurotransmitter GABA, Tandospirone's mechanism avoids significant sedation and dependence, making it a suitable option for long-term management. It also has a mild affinity for dopamine (B1211576) D2 receptors, which may contribute to its therapeutic effects.
References
Safety Operating Guide
Personal protective equipment for handling Tandospirone citrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Tandospirone citrate (B86180), a selective 5-HT1A receptor partial agonist.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
While some safety data sheets (SDS) classify Tandospirone citrate as a non-hazardous substance, others advise caution, labeling it as a potential skin, eye, and respiratory irritant.[2][3][4] Therefore, a comprehensive approach to personal protection is recommended. Always consult your institution's specific safety protocols and the latest SDS for the material you are handling.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile, polyurethane, neoprene, or latex gloves. Powder-free is recommended. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from dust, aerosols, and splashes. |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat. | To protect skin from accidental exposure. |
| Respiratory Protection | A suitable respirator should be used when engineering controls are insufficient or when handling the compound may generate dust or aerosols. | To prevent inhalation of the compound, which may cause respiratory irritation. |
Engineering Controls and Work Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.
-
Avoid the formation of dust and aerosols.
-
Ensure that a safety shower and an eye wash station are readily accessible.
-
Wash hands thoroughly after handling.
Procedural Guidance for Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (e.g., spatulas) to handle the material.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation. This compound is soluble in DMSO.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is 4°C for the solid and -20°C to -80°C for solutions in solvent.
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area and any contaminated equipment with alcohol.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan: All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Place waste in a clearly labeled, sealed, and appropriate waste container.
-
Waste Pickup: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor. Upon binding, it modulates the activity of downstream signaling pathways. The following diagram illustrates a simplified representation of this process.
Caption: Tandospirone's partial agonism of the 5-HT1A receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
